Ruzinurad
Description
SHR-4640 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWIYLNOBYNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638327-48-6 | |
| Record name | Ruzinurad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUZINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ruzinurad: A Selective URAT1 Inhibitor for Hyperuricemia and Gout
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ruzinurad (also known as SHR4640) is an investigational small molecule that acts as a potent and selective inhibitor of the Urate Transporter 1 (URAT1).[1] Developed by Jiangsu Hengrui Pharmaceuticals, this compound is currently in late-stage clinical development for the treatment of hyperuricemia and gout.[1][2] By specifically targeting URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys, this compound promotes the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3] Clinical trials have demonstrated its efficacy in reducing sUA both as a monotherapy and in combination with existing treatments like febuxostat, offering a promising new therapeutic option for patients with gout who are unable to achieve target sUA levels with current standards of care.[4][5]
Introduction to Hyperuricemia and Gout
Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints. This deposition is a direct consequence of chronic hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. The management of gout primarily focuses on lowering sUA levels to prevent crystal formation and dissolve existing tophi. While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat are the first-line therapies, a significant portion of patients fail to reach the target sUA levels with XOI monotherapy. This has driven the development of novel therapeutic agents, including selective URAT1 inhibitors like this compound.[4]
Mechanism of Action: Selective URAT1 Inhibition
The kidneys play a crucial role in maintaining uric acid homeostasis. Uric acid is freely filtered by the glomerulus and then undergoes a complex process of reabsorption and secretion in the renal tubules. URAT1, encoded by the SLC22A12 gene, is a key transporter located on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[6]
This compound exerts its therapeutic effect by selectively inhibiting URAT1. By blocking this transporter, this compound effectively reduces the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[3] The selectivity of this compound for URAT1 over other renal transporters, such as OAT1, OAT3, and ABCG2, is a critical aspect of its design, aiming to minimize off-target effects and improve its safety profile compared to older, non-selective uricosuric agents.[3][7]
Figure 1: Mechanism of Action of this compound in the Renal Proximal Tubule.
Pharmacological Profile
Pharmacodynamics
Clinical studies have consistently demonstrated the dose-dependent sUA-lowering effect of this compound. In a Phase 2 study involving Chinese subjects with hyperuricemia, once-daily administration of 5 mg and 10 mg of this compound for five weeks resulted in a significant reduction in sUA levels compared to placebo.[8]
Pharmacokinetics
A Phase 1 study in healthy Chinese male volunteers evaluated the effect of food on the pharmacokinetics of a single 10 mg oral dose of this compound. The study found that a high-fat, high-calorie meal did not significantly affect the main pharmacokinetic parameters, suggesting that this compound can be administered with or without food.[9] While specific values for Cmax, AUC, and half-life from this single-dose study under fasted conditions are not detailed in the available literature, the geometric mean ratios for AUC were within the standard bioequivalence criteria.[9] Another study on the drug-drug interaction with febuxostat showed no clinically relevant pharmacokinetic interactions between the two drugs.[10] A study in individuals with mild to moderate hepatic impairment found no clinically significant impact on the pharmacokinetics of this compound, suggesting no dose adjustment is necessary in this population.[11]
Table 1: Summary of Key Pharmacological Properties of this compound
| Parameter | Finding | Citation |
| Mechanism of Action | Selective inhibitor of URAT1 (SLC22A12) | [1][3] |
| Primary Indication | Hyperuricemia and Gout | [1] |
| Food Effect | No clinically significant effect on Cmax and AUC | [9] |
| Drug Interactions | No clinically relevant pharmacokinetic interaction with febuxostat | [10] |
| Hepatic Impairment | No clinically relevant impact on pharmacokinetics in mild to moderate impairment | [11] |
Clinical Efficacy and Safety
This compound has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials, demonstrating its efficacy and a generally well-tolerated safety profile.
Phase 2 Clinical Trials
A randomized, double-blind, dose-ranging Phase 2 study in Chinese subjects with hyperuricemia showed that after 5 weeks of treatment, the proportion of subjects achieving the target sUA level of ≤360 µmol/L was significantly higher in the 5 mg (32.5%) and 10 mg (72.5%) this compound groups compared to the placebo group (0%).[8] The mean percent reduction in sUA from baseline at week 5 was 32.7% for the 5 mg dose and 46.8% for the 10 mg dose, both statistically significant compared to placebo (5.9% reduction).[8]
Another Phase 2 study evaluated the efficacy and safety of this compound in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[5] After 12 weeks, a significantly greater proportion of patients in the this compound 5 mg (53.1%) and 10 mg (56.9%) groups achieved the target sUA level of ≤360 μmol/L compared to the placebo group (13.7%).[4]
Table 2: Efficacy of this compound in a Phase 2 Combination Therapy Trial (12 Weeks)
| Treatment Group | N | Proportion Achieving sUA ≤360 µmol/L | Odds Ratio (95% CI) vs. Placebo | p-value vs. Placebo |
| This compound 10 mg + Febuxostat | 51 | 56.9% | 8.7 (3.3–23.2) | <0.0001 |
| This compound 5 mg + Febuxostat | 49 | 53.1% | 7.1 (2.7–18.9) | <0.0001 |
| Placebo + Febuxostat | 51 | 13.7% | - | - |
Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.[4][5]
Phase 3 Clinical Trials
This compound has completed Phase 3 trials for the treatment of gout flares.[2] A multicenter, randomized, double-blind, allopurinol-controlled study (NCT04956432) has been conducted to further evaluate the efficacy and safety of this compound in subjects with gout.[12] The results from these pivotal trials will be crucial for its potential regulatory approval.
Safety and Tolerability
Across the clinical trials, this compound has been generally well-tolerated.[4][8] In the combination therapy study with febuxostat, the incidence of treatment-emergent adverse events (TEAEs) was comparable between the this compound and placebo groups.[4] The most common TEAEs were gout flares, which is an expected on-target effect when initiating urate-lowering therapy.[4] Most TEAEs were mild to moderate in severity, and no TEAEs led to treatment discontinuation or death.[5]
Experimental Protocols
In Vitro URAT1 Inhibition Assay
A common method to assess the inhibitory activity of compounds against URAT1 is a cell-based uric acid uptake assay.
Objective: To determine the in vitro potency (e.g., IC50) of a test compound in inhibiting URAT1-mediated uric acid transport.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1 expression vector.
-
Non-transfected HEK293 cells (as a negative control).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Radio-labeled [¹⁴C]-uric acid or a fluorescent substrate.
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Test compound (this compound) and a reference inhibitor (e.g., benzbromarone).
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Cell Culture: Culture both URAT1-expressing and non-transfected HEK293 cells in appropriate culture flasks until they reach a suitable confluency.
-
Seeding: Seed the cells into multi-well plates (e.g., 24-well or 96-well) and allow them to adhere and grow for 24-48 hours.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake of uric acid by adding a solution containing [¹⁴C]-uric acid (or a fluorescent substrate) to each well.
-
Uptake Termination: After a specific incubation time (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Calculate the URAT1-specific uptake by subtracting the uptake in non-transfected cells from that in URAT1-expressing cells. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for an In Vitro URAT1 Inhibition Assay.
Phase 3 Clinical Trial Design (Illustrative Example)
The following is a representative design for a Phase 3 clinical trial evaluating the efficacy and safety of this compound.
Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Combination with a Xanthine Oxidase Inhibitor (XOI) in Patients with Gout and Inadequate Response to XOI Monotherapy.
Primary Objective: To evaluate the superiority of this compound in combination with an XOI compared to placebo with an XOI in achieving a target serum uric acid (sUA) level of <6 mg/dL at 6 months.
Study Population: Adult patients with a diagnosis of gout and a screening sUA level ≥6.5 mg/dL despite stable treatment with an XOI for at least 4 weeks.
Study Design:
-
Screening Phase (4 weeks): Patients continue their stable XOI dose.
-
Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive this compound (e.g., 5 mg or 10 mg once daily) or placebo, in addition to their ongoing XOI therapy.
-
Treatment Phase (12 months): Patients receive the double-blind study medication.
-
Follow-up Phase (4 weeks): Safety follow-up after the last dose of study medication.
Key Endpoints:
-
Primary Efficacy Endpoint: Proportion of patients with sUA <6 mg/dL at Month 6.
-
Secondary Efficacy Endpoints:
-
Proportion of patients with sUA <5 mg/dL at Month 6.
-
Mean percent change in sUA from baseline to Month 6.
-
Proportion of patients with resolution of tophi at Month 12.
-
Frequency of gout flares.
-
-
Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in laboratory parameters.
Figure 3: Logical Flow of a Phase 3 Clinical Trial for this compound.
Conclusion
This compound is a promising, selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with hyperuricemia and gout. Its targeted mechanism of action, favorable safety profile observed in clinical trials to date, and the potential for use in combination with existing therapies position it as a valuable future addition to the therapeutic armamentarium for the management of gout. The completion of ongoing Phase 3 trials will provide a more definitive assessment of its long-term efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Switching from febuxostat to dotinurad, a novel selective urate reabsorption inhibitor, may substantially reduce serum urate levels, through URAT1 inhibition, potentially without adversely affecting ABCG2 function: findings from the SWITCH SURI study [frontiersin.org]
- 4. hcplive.com [hcplive.com]
- 5. OP0129 A 12-WEEK, MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, PHASE 2 STUDY OF this compound (SHR4640) IN COMBINATION WITH FEBUXOSTAT FOR PRIMARY GOUT AND HYPERURICEMIA WITH AN INADEQUATE RESPONSE TO FEBUXOSTAT ALONE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Hepatic Impairment on the Pharmacokinetics and Pharmacodynamics of SHR4640, a Selective Human Urate Transport… [ouci.dntb.gov.ua]
- 12. go.drugbank.com [go.drugbank.com]
The Discovery and Development of Ruzinurad (SHR4640): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruzinurad (SHR4640) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1) developed by Jiangsu Hengrui Pharmaceuticals for the treatment of hyperuricemia and gout. By targeting URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys, this compound effectively increases uric acid excretion and lowers serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies employed in its evaluation.
Introduction to Hyperuricemia and URAT1 Inhibition
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary transporter responsible for this reabsorption process.[2] Therefore, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering sUA levels in patients with hyperuricemia and gout.[1]
Discovery and Preclinical Development
Mechanism of Action
This compound is a highly selective inhibitor of URAT1.[2][3] By binding to URAT1, it blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion in the urine and effectively lowering serum uric acid levels.[4]
In Vitro Potency and Selectivity
In preclinical studies, this compound has demonstrated potent inhibitory activity against human URAT1 (hURAT1). In a non-isotopic uric acid uptake assay using HEK293 cells stably expressing hURAT1, this compound inhibited URAT1 activity with a half-maximal inhibitory concentration (IC50) of 0.13 µM.[1] Another source reports an IC50 value of 33.7 nM in a similar assay system.[5] While specific quantitative data on its selectivity against other renal transporters such as OAT1, OAT3, and ABCG2 are not publicly available, it is described as a "highly selective" URAT1 inhibitor.[3]
Preclinical Pharmacokinetics and Efficacy
Details of in vivo preclinical studies in animal models of hyperuricemia have not been extensively published. However, one study describes a subacute hyperuricemia mouse model induced by uric acid and the uricase inhibitor potassium oxonate, which was used to evaluate the in vivo efficacy of URAT1 inhibitors like SHR4640.[6] In this model, SHR4640 demonstrated a dose-dependent reduction in serum uric acid levels.[6]
Clinical Development
This compound has undergone extensive clinical evaluation in Phase I, II, and III trials, both as a monotherapy and in combination with other urate-lowering therapies.
Phase I Studies
Phase I trials in healthy volunteers and subjects with hyperuricemia were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
A food-effect study in healthy Chinese male volunteers receiving a single 10 mg dose of SHR4640 showed that a high-fat, high-calorie meal did not significantly affect the main pharmacokinetic parameters or the serum uric acid-lowering effect of the drug.[7]
A drug-drug interaction study (NCT04157959) evaluated the co-administration of this compound (10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients with primary hyperuricemia.[6][8] The study found no clinically relevant pharmacokinetic interactions between the two drugs.[6] The combination therapy demonstrated a synergistic effect in reducing serum uric acid.[6]
Phase II Studies
This randomized, double-blind, placebo- and active-controlled Phase II study evaluated the efficacy and safety of different doses of this compound in Chinese subjects with hyperuricemia.[7][9]
Key Findings:
-
After 5 weeks of treatment, the proportion of subjects achieving the target sUA level of ≤360 µmol/L was significantly higher in the this compound 5 mg (32.5%) and 10 mg (72.5%) groups compared to placebo (0%).[7]
-
The mean percent reduction in sUA at week 5 was 32.7% for 5 mg this compound and 46.8% for 10 mg this compound, compared to a 5.9% reduction with placebo.[7]
-
This compound was well-tolerated, with the incidence of treatment-emergent adverse events (TEAEs) being comparable across all treatment groups.[7]
Phase III Studies
This 12-week, multicenter, randomized, double-blind, placebo-controlled Phase II study assessed the efficacy and safety of this compound in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[3][4]
Key Findings:
-
At week 12, a significantly greater proportion of patients in the this compound 5 mg (53.1%) and 10 mg (56.9%) combination groups achieved the target sUA level of ≤360 µmol/L compared to the placebo plus febuxostat group.[3][10]
-
The combination therapy was generally well-tolerated, with gout flares being the most common TEAE.[3]
This multicenter, randomized, double-blind, allopurinol-controlled Phase III study evaluated the efficacy and safety of this compound in subjects with gout.[11] A press release regarding this study stated that this compound demonstrated a superior sUA lowering effect compared to allopurinol with a well-tolerated safety profile.[12]
Data Summary Tables
Table 1: Preclinical In Vitro Potency of this compound
| Parameter | Assay System | Value | Reference |
| IC50 vs. hURAT1 | Non-isotopic uric acid uptake in URAT1-HEK293 cells | 0.13 µM | [1] |
| IC50 vs. hURAT1 | Uric acid uptake in HEK293 cells | 33.7 nM | [5] |
Table 2: Summary of Key Phase II Monotherapy Clinical Trial (NCT03185793)
| Parameter | Placebo | This compound 5 mg | This compound 10 mg | Benzbromarone 50 mg | Reference |
| N | 40 | 40 | 40 | 40 | [7] |
| Baseline sUA (µmol/L, mean) | 550.3 | 554.8 | 552.3 | 551.5 | [7] |
| % Patients achieving sUA ≤360 µmol/L at Week 5 | 0% | 32.5% | 72.5% | 61.5% | [7] |
| % Reduction in sUA at Week 5 | 5.9% | 32.7% | 46.8% | 41.8% | [7] |
| Most Common TEAEs | Similar across groups | Similar across groups | Similar across groups | Similar across groups | [7] |
Table 3: Summary of Key Phase II Combination Therapy Clinical Trial with Febuxostat (NCT05513976)
| Parameter | Placebo + Febuxostat | This compound 5 mg + Febuxostat | This compound 10 mg + Febuxostat | Reference |
| N | ~50 | ~50 | ~51 | [3] |
| Baseline sUA (µmol/L, mean) | 504.8 | 514.0 | 514.1 | [3] |
| % Patients achieving sUA ≤360 µmol/L at Week 12 | 13.7% | 53.1% | 56.9% | [10] |
| % Patients achieving sUA ≤300 µmol/L at Week 12 | 9.8% | 38.8% | 43.1% | [3] |
| TEAEs (%) | 80.4% | 87.8% | 74.5% | [3] |
| Gout Flares (%) | 45.1% | 49.0% | 39.2% | [3] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay (Non-radioactive Uric Acid Uptake)
This protocol is based on a published method for assessing URAT1 inhibition in vitro.[1]
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to overexpress human URAT1 (hURAT1). The cells are cultured in 24-well plates until they reach approximately 80% confluency.
-
Compound Pre-incubation: The URAT1-expressing HEK293 cells are pre-incubated with various concentrations of this compound (or other test compounds) for 30 minutes.
-
Uric Acid Uptake: The cells are then incubated with a 750 µM uric acid buffer (dissolved in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow for uric acid uptake. Untransfected HEK293 cells are used as a negative control to determine background uric acid uptake.
-
Cell Lysis and Analysis: After the incubation period, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed. The intracellular uric acid concentration is measured using a commercially available kit and normalized to the total protein content of the cell lysate.
-
Data Analysis: The uric acid uptake in the untransfected HEK293 cells is subtracted from the uptake in the URAT1-expressing cells to determine the specific URAT1-mediated transport. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.
Clinical Trial Protocol Synopsis (Phase II Monotherapy, NCT03185793)
-
Study Design: A randomized, double-blind, placebo- and active-controlled, dose-ranging study.
-
Participants: Chinese subjects with hyperuricemia (sUA ≥480 µmol/L with a history of gout, or ≥540 µmol/L without a history of gout).
-
Intervention: Subjects were randomized to receive once-daily oral doses of this compound (2.5 mg, 5 mg, or 10 mg), placebo, or benzbromarone (50 mg) for 5 weeks.
-
Primary Endpoint: The proportion of subjects achieving a target sUA level of ≤360 µmol/L at week 5.
-
Secondary Endpoints: Percent change in sUA from baseline, and safety assessments including the incidence of TEAEs.
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
References
- 1. Proline-derived quinoline formamide compounds as human urate transporter 1 inhibitors with potent uric acid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor, SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Musculoskeletal Diseases [explorationpub.com]
- 10. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 11. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Ruzinurad for the Treatment of Hyperuricemia and Gout: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruzinurad (SHR4640) is a novel, potent, and selective inhibitor of the urate transporter 1 (URAT1) currently under investigation for the treatment of hyperuricemia and gout.[1][2] By specifically targeting URAT1 in the renal proximal tubules, this compound blocks the reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid (sUA) levels.[2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical development, pharmacokinetics, and safety profile of this compound. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of this promising therapeutic agent.
Introduction to Hyperuricemia and Gout
Hyperuricemia, characterized by elevated serum uric acid levels, is a critical factor in the pathogenesis of gout, a painful inflammatory arthritis.[2] Gout arises from the deposition of monosodium urate crystals in and around the joints, leading to acute flares of intense pain, swelling, and redness.[2] While xanthine oxidase inhibitors (XOIs) like febuxostat are standard treatments that reduce uric acid production, a significant number of patients do not achieve target sUA levels with XOI monotherapy.[1] This has driven the development of uricosuric agents like this compound, which offer an alternative and complementary mechanism of action to manage hyperuricemia.[1]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by selectively inhibiting URAT1, a key transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[2] By blocking URAT1, this compound promotes the excretion of uric acid in the urine, leading to a reduction in serum uric acid concentrations.[2]
URAT1 Signaling Pathway
The following diagram illustrates the role of URAT1 in uric acid reabsorption and the mechanism of inhibition by this compound.
Caption: Mechanism of URAT1 inhibition by this compound in the renal proximal tubule.
Preclinical Development
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of URAT1 in in vitro assays.
| Parameter | Value | Assay System |
| IC50 | 33.7 nM | Inhibition of human URAT1 expressed in HEK293 cells |
| Table 1: In Vitro Inhibitory Activity of this compound[3] |
Preclinical Animal Models
The efficacy of this compound in lowering serum uric acid has been evaluated in various animal models of hyperuricemia. These models are typically induced by the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine-rich diet or uric acid precursors like hypoxanthine or adenine to elevate sUA levels.[4]
Clinical Development
This compound has undergone Phase I, II, and III clinical trials to evaluate its safety, efficacy, and pharmacokinetics.[2][5]
Phase II Clinical Trial Efficacy
A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[1][6]
| Endpoint (Week 12) | This compound 10 mg + Febuxostat | This compound 5 mg + Febuxostat | Placebo + Febuxostat |
| Proportion of patients achieving sUA ≤360 µmol/L | 56.9% | 53.1% | 13.7% |
| Proportion of patients achieving sUA ≤300 µmol/L | 43.1% | 38.8% | 9.8% |
| Mean percent reduction in sUA from baseline | -37.7% | -30.1% | -8.7% |
| Table 2: Efficacy of this compound in Combination with Febuxostat in a Phase II Clinical Trial[6] |
Another Phase II study compared different doses of this compound monotherapy to placebo and benzbromarone.[7]
| Endpoint (Week 5) | This compound 10 mg | This compound 5 mg | Benzbromarone 50 mg | Placebo |
| Proportion of patients achieving sUA ≤360 µmol/L | 72.5% | 32.5% | 61.5% | 0% |
| Mean percent reduction in sUA from baseline | 46.8% | 32.7% | 41.8% | 5.9% |
| Table 3: Efficacy of this compound Monotherapy in a Phase II Clinical Trial[7] |
Phase III Clinical Trial
A Phase III clinical trial (NCT04956432) has been completed, which was a multicenter, randomized, double-blind, allopurinol-controlled study to evaluate the efficacy and safety of this compound in subjects with gout.[5][8]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[1][7] The most common treatment-emergent adverse events (TEAEs) are gout flares, which is an expected outcome when initiating urate-lowering therapy.[1]
| Adverse Event | This compound 10 mg + Febuxostat | This compound 5 mg + Febuxostat | Placebo + Febuxostat |
| Any TEAE | 74.5% | 87.8% | 80.4% |
| Gout Flares | 39.2% | 49.0% | 45.1% |
| Table 4: Common Treatment-Emergent Adverse Events in a Phase II Combination Therapy Trial[1] |
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound.
| Pharmacokinetic Parameter | Value/Description |
| Effect of Food | A high-fat, high-calorie meal did not significantly affect the main pharmacokinetic parameters of a single 10 mg dose of this compound. The 90% confidence intervals for the geometric mean ratios of AUC0-t and AUC0-∞ were within the equivalence criteria of 0.80-1.25.[9] |
| Drug-Drug Interactions | Co-administration with febuxostat was not associated with any clinically relevant pharmacokinetic drug interactions.[10] |
| Table 5: Pharmacokinetic Properties of this compound |
Further research is needed to fully elucidate the absolute bioavailability, plasma protein binding, specific metabolic pathways including the cytochrome P450 enzymes involved, and routes of excretion of this compound.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against URAT1.
Caption: Workflow for an in vitro URAT1 inhibition assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 24-well plates and grown to a confluent monolayer.
-
Compound Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or vehicle control in a buffer solution for a specified time.
-
Uric Acid Uptake: A solution containing radiolabeled uric acid (e.g., [14C]uric acid) is added to the wells to initiate the uptake assay.
-
Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular uric acid.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Clinical Trial Protocol (Phase II Combination Therapy)
The following provides a general outline of the methodology for a Phase II clinical trial evaluating this compound in combination with an XOI.
Caption: Logical workflow of a Phase II clinical trial for this compound.
Key Methodological Aspects:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[1]
-
Patient Population: Patients with primary gout and hyperuricemia with an inadequate response to a stable dose of febuxostat.[1]
-
Inclusion Criteria: Typically include a serum uric acid level above a certain threshold (e.g., ≥390 µmol/L) despite ongoing febuxostat treatment.[1]
-
Exclusion Criteria: May include severe renal impairment or a recent history of gout flares.[11]
-
Intervention: Patients are randomized to receive oral this compound (e.g., 5 mg or 10 mg daily) or a matching placebo, in addition to their ongoing stable dose of febuxostat.[1]
-
Primary Endpoint: The proportion of patients achieving a target serum uric acid level (e.g., ≤360 µmol/L) at a specified time point (e.g., Week 12).[1]
-
Secondary Endpoints: May include the proportion of patients achieving a lower sUA target (e.g., ≤300 µmol/L), the mean percentage change in sUA from baseline, and safety and tolerability assessments.[1]
-
Safety Assessments: Include monitoring of treatment-emergent adverse events, laboratory parameters, and vital signs throughout the study.[1]
Conclusion
This compound is a promising URAT1 inhibitor for the management of hyperuricemia and gout. Its potent and selective mechanism of action, demonstrated efficacy in lowering serum uric acid levels both as a monotherapy and in combination with xanthine oxidase inhibitors, and a generally favorable safety profile position it as a valuable potential addition to the therapeutic armamentarium for gout. Further elucidation of its complete pharmacokinetic profile and results from ongoing and future clinical trials will continue to define its role in clinical practice.
References
- 1. hcplive.com [hcplive.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Food on the Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of SHR4640, a Selective Urate Transporter 1 Inhibitor, in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor, SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Profile of Ruzinurad: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruzinurad (also known as SHR4640) is a novel, selective uric acid transporter 1 (URAT1) inhibitor currently under development for the management of hyperuricemia and gout. By potently and selectively blocking URAT1 in the renal proximal tubules, this compound inhibits the reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid (sUA) levels. Clinical trials have demonstrated this compound's efficacy in significantly reducing sUA, both as a monotherapy and in combination with xanthine oxidase inhibitors such as febuxostat. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and clinical pharmacology, pharmacokinetics, and safety profile, based on currently available data.
Mechanism of Action
This compound is a highly selective inhibitor of the solute carrier family 22 member 12 (SLC22A12) protein, commonly known as urate transporter 1 (URAT1).[1][2][3][4] URAT1 is a key transporter located on the apical membrane of renal proximal tubular cells, responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.
By selectively binding to and inhibiting URAT1, this compound effectively blocks this reabsorption pathway. This leads to an increase in the fractional excretion of uric acid in the urine, which in turn results in a dose-dependent reduction of sUA levels in the systemic circulation.[1][5] This targeted action addresses the underlying cause of hyperuricemia in the majority of gout patients, which is under-excretion of uric acid.[4]
Caption: Mechanism of Action of this compound
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through assays assessing its inhibitory effect on URAT1.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.13 µM | Non-isotopic uric acid uptake assay in hURAT1-stably expressed HEK293 cells | [1] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in Phase 1 clinical trials involving healthy volunteers and patients with hyperuricemia.
Absorption and Food Effect
In a Phase 1, open-label, randomized, two-period crossover study in 14 healthy male volunteers, the effect of a high-fat, high-calorie meal on the pharmacokinetics of a single 10 mg oral dose of this compound was assessed.[2]
| Parameter | Fasted | Fed | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | - | - | 0.866 (0.799 - 0.939) |
| AUC0-t (ngh/mL) | - | - | 0.983 (0.923 - 1.048) |
| AUC0-∞ (ngh/mL) | - | - | 0.985 (0.925 - 1.049) |
| Tmax (h) | Delayed under fasted conditions | - | - |
Note: Specific Cmax and AUC values for fasted and fed states were not provided in the abstract.
The results indicate that food has a minimal effect on the overall exposure (AUC) of this compound, with a slight decrease in the peak concentration (Cmax).[2] Therefore, this compound can be administered with or without food.[2]
Drug-Drug Interactions
A single-center, open-label, randomized study evaluated the drug-drug interaction between this compound (10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients with primary hyperuricemia.[6][7]
| Parameter | This compound Alone | This compound + Febuxostat | Geometric Mean Ratio (90% CI) |
| This compound Cmax | - | - | 0.910 (0.839 - 0.988) |
| This compound AUC0-τ | - | - | 0.929 (0.893 - 0.966) |
| Parameter | Febuxostat Alone | Febuxostat + this compound | Geometric Mean Ratio (90% CI) |
| Febuxostat Cmax | - | - | 1.284 (1.016 - 1.621) |
| Febuxostat AUC0-τ | - | - | 0.984 (0.876 - 1.106) |
Note: Specific Cmax and AUC values were not provided in the abstract.
The co-administration of febuxostat had no clinically relevant effect on the pharmacokinetic parameters of this compound.[6][7] While there was a slight increase in the Cmax of febuxostat when co-administered with this compound, the overall exposure (AUC) remained unchanged, suggesting no significant pharmacokinetic interaction.[6][7]
Clinical Efficacy and Pharmacodynamics
The efficacy of this compound in lowering sUA has been demonstrated in Phase 2 and Phase 3 clinical trials.
Phase 2 Monotherapy Study
A randomized, double-blind, dose-ranging Phase 2 study evaluated the efficacy and safety of this compound (2.5 mg, 5 mg, and 10 mg once daily) compared to placebo and benzbromarone (50 mg) in Chinese subjects with hyperuricemia over 5 weeks.[8]
| Treatment Group | % of Patients Achieving sUA ≤360 µmol/L at Week 5 | Mean % Reduction in sUA at Week 5 |
| This compound 10 mg | 72.5% | 46.8% |
| This compound 5 mg | 32.5% | 32.7% |
| Benzbromarone 50 mg | 61.5% | 41.8% |
| Placebo | 0% | 5.9% |
This compound at 5 mg and 10 mg doses demonstrated a statistically significant and dose-dependent reduction in sUA levels compared to placebo.[8]
Phase 2 Combination Therapy with Febuxostat (NCT05513976)
A 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study assessed the efficacy and safety of this compound (5 mg and 10 mg) as an add-on therapy to febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[1][3][9][10]
| Treatment Group | % of Patients Achieving sUA ≤360 µmol/L at Week 12 | % of Patients Achieving sUA ≤300 µmol/L at Week 12 | Mean % Change in sUA from Baseline |
| This compound 10 mg + Febuxostat | 56.9% (OR: 8.7) | 43.1% (OR: 7.2) | -37.7% |
| This compound 5 mg + Febuxostat | 53.1% (OR: 7.1) | 38.8% | -30.1% |
| Placebo + Febuxostat | 13.7% | 9.8% | -8.7% |
The addition of both 5 mg and 10 mg of this compound to febuxostat resulted in a significantly higher proportion of patients achieving target sUA levels compared to febuxostat alone.[3][9]
Phase 3 Monotherapy Study (NCT04956432)
A Phase 3, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy and safety of this compound monotherapy compared to allopurinol in subjects with gout.[11][12][13] While the full study results are yet to be published, it has been reported that this compound demonstrated a superior sUA lowering effect compared to allopurinol, with a well-tolerated safety profile.[13]
Safety and Tolerability
Across the clinical trials, this compound has been generally well-tolerated.[1][2][6][8]
In the Phase 2 combination study with febuxostat, treatment-emergent adverse events (TEAEs) were mostly mild to moderate in severity.[3]
| Adverse Event Category | This compound 10 mg + Febuxostat | This compound 5 mg + Febuxostat | Placebo + Febuxostat |
| Any TEAE | 74.5% | 87.8% | 80.4% |
| Gout Flares | 39.2% | 49.0% | 45.1% |
No TEAEs led to treatment discontinuation or death in this study.[1]
Experimental Protocols
In Vitro URAT1 Inhibition Assay (Non-isotopic Uric Acid Uptake)
This protocol describes a method for assessing the in vitro URAT1 transport activity using a non-isotopic uric acid uptake assay in hURAT1-stably expressed HEK293 cells.
Caption: Workflow for URAT1 Inhibition Assay
Detailed Steps:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293) and parental HEK293 cells (for background control) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grown until they reach about 80% confluence.
-
Compound Pre-incubation: The hURAT1-HEK293 cells are pre-treated with various concentrations of this compound for 30 minutes.
-
Uric Acid Uptake: Both hURAT1-HEK293 and parental HEK293 cells are then incubated with a 750 µM uric acid buffer (dissolved in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow for uric acid uptake.
-
Washing: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove any extracellular uric acid.
-
Measurement: The cells are collected, and the intracellular uric acid concentration is measured using a suitable method (e.g., colorimetric or LC-MS/MS). The intracellular uric acid level is normalized to the protein content of the cell lysate.
-
Data Analysis: The uric acid uptake in the parental HEK293 cells is subtracted from that in the hURAT1-HEK293 cells to determine the specific URAT1-mediated transport. The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Phase 2 Combination Therapy Clinical Trial (NCT05513976)
This protocol outlines the design of the Phase 2 study of this compound in combination with febuxostat.
Caption: Design of the Phase 2 Combination Therapy Trial
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.[1]
-
Participants: 151 adult patients with gout and fasting sUA ≥390 µmol/L despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]
-
Intervention: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms:
-
This compound 10 mg + Febuxostat
-
This compound 5 mg + Febuxostat
-
Placebo + Febuxostat
-
-
Dosing: All study medications were administered orally once daily for 12 weeks. This compound was initiated at a low dose of 1 mg/day and gradually up-titrated to the target dose. The febuxostat dose remained the same as at screening.[1]
-
Primary Endpoint: The proportion of patients achieving a sUA level of ≤360 µmol/L at Week 12.[1]
Conclusion
This compound is a potent and selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with hyperuricemia and gout. Its pharmacological profile supports its development as both a monotherapy and as an add-on therapy for patients who do not achieve target sUA levels with xanthine oxidase inhibitors alone. The clinical data to date indicate a favorable safety and tolerability profile. The completion of the Phase 3 program and subsequent regulatory submissions will further elucidate the role of this compound in the management of hyperuricemia and gout.
References
- 1. OP0129 A 12-WEEK, MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, PHASE 2 STUDY OF this compound (SHR4640) IN COMBINATION WITH FEBUXOSTAT FOR PRIMARY GOUT AND HYPERURICEMIA WITH AN INADEQUATE RESPONSE TO FEBUXOSTAT ALONE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. Effect of Food on the Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of SHR4640, a Selective Urate Transporter 1 Inhibitor, in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. explorationpub.com [explorationpub.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor, SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. This compound (SHR 4640) / Jiangsu Hengrui Pharma [delta.larvol.com]
In Vitro Characterization of Ruzinurad's URAT1 Inhibition: A Technical Overview
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Ruzinurad (also known as SHR4640), a selective inhibitor of Urate Transporter 1 (URAT1). This compound is an investigational agent being developed for the treatment of hyperuricemia and gout.[1] Its mechanism of action centers on the inhibition of URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys.[2] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2]
Mechanism of Action: URAT1 Inhibition
Urate homeostasis is primarily maintained by the kidneys, where approximately 90% of the urate filtered by the glomerulus is reabsorbed back into the bloodstream.[3][4] This reabsorption is largely mediated by URAT1 (encoded by the SLC22A12 gene), an organic anion exchanger located on the apical membrane of proximal tubule epithelial cells.[5][6][7] URAT1 facilitates the reuptake of uric acid from the renal ultrafiltrate.[5]
This compound selectively targets and inhibits the function of URAT1.[1][8] This inhibition prevents the reabsorption of uric acid, leading to increased fractional excretion of uric acid (FEUA) and a reduction in serum uric acid concentrations.[2] This targeted action makes this compound a promising therapeutic agent for managing conditions driven by elevated uric acid levels, such as gout.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 6. This compound - Jiangsu Hengrui Medicine Co. - AdisInsight [adisinsight.springer.com]
- 7. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
Preclinical Profile of Ruzinurad (SHR4640): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruzinurad, also known as SHR4640, is a novel, selective uric acid transporter 1 (URAT1) inhibitor under development by Jiangsu Hengrui Pharmaceuticals for the treatment of hyperuricemia and gout.[1] By targeting URAT1 in the renal tubules, this compound blocks the reabsorption of uric acid, thereby increasing its excretion and lowering serum uric acid levels. This document provides a technical guide to the available preclinical data on this compound from animal models. However, it is important to note that detailed quantitative preclinical pharmacokinetic and toxicology data from animal studies are not extensively available in the public domain. Much of the publicly accessible information pertains to clinical trials in human subjects. Therefore, this guide synthesizes the known preclinical pharmacology with illustrative examples of typical preclinical safety assessments for this class of compounds.
Mechanism of Action
This compound is a potent and highly selective inhibitor of the URAT1 transporter.[2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, this compound effectively reduces serum uric acid concentrations.
Preclinical Efficacy in Animal Models
While specific preclinical efficacy data for this compound is limited in publicly available literature, a study in a sub-hyperuricemic (sub-HUA) mouse model demonstrated its dose-dependent urate-lowering effects. In this model, this compound administration at doses of 50, 75, and 100 mg/kg resulted in a significant reduction in the peak blood uric acid level and the area under the curve (AUC) for blood uric acid over 24 hours.[3]
Experimental Protocol: Hyperuricemia Mouse Model[3]
-
Animal Model: Male Kunming mice.
-
Induction of Hyperuricemia: A combination of uric acid and a uricase inhibitor, oxonic acid potassium salt (OP), was used to induce a sub-hyperuricemic state.
-
Treatment Groups:
-
Vehicle control
-
This compound (SHR4640) administered orally at 50, 75, and 100 mg/kg.
-
Positive control (e.g., Benzbromarone).
-
-
Pharmacodynamic Assessment: Blood samples were collected at various time points (e.g., 0, 4, 6, 8, 10, 12, and 24 hours) after induction to measure serum uric acid levels.
-
Data Analysis: The peak uric acid concentration and the area under the blood uric acid-time curve (AUC₀₋₂₄ₕ) were calculated and compared between treatment groups.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound in animal models such as rats and monkeys (e.g., Cmax, AUC, half-life) are not publicly available. One study mentioned that preclinical investigations indicated SHR4640 is a moderately protein-bound compound (~86.5%).[2] Information from a Phase 1 study in healthy human volunteers indicated that single doses of 2.5-20 mg were rapidly absorbed, reaching peak plasma concentrations in 1-2 hours, with a terminal elimination half-life of 13-19 hours (unpublished data cited in a publication).[2] While this is human data, it provides an insight into the general pharmacokinetic profile of the compound.
Preclinical Toxicology and Safety
Specific non-clinical toxicology data for this compound from studies in rats and monkeys, including dose levels, detailed findings, and No-Observed-Adverse-Effect-Levels (NOAELs), have not been published. For this class of URAT1 inhibitors, the primary target organs for toxicity are typically the kidney and the gastrointestinal tract.
As a reference, preclinical toxicology studies for Lesinurad, another selective URAT1 inhibitor, were conducted in rats (up to 6 months) and cynomolgus monkeys (up to 12 months).[1] In these studies, the kidney and gastrointestinal tract were identified as the common target organs of toxicity.[1] The NOAELs were established at 100 mg/kg/day in both species, providing safety margins of approximately 15-fold in rats and 3-fold in monkeys compared to the maximum recommended clinical dose based on systemic exposure.[1]
A standard battery of preclinical safety studies for a compound like this compound would typically include:
-
Single-dose toxicity studies: To determine the maximum tolerated dose and acute toxic effects.
-
Repeated-dose toxicity studies: In two species (one rodent, one non-rodent) for durations relevant to the intended clinical use (e.g., 28-day, 3-month, 6-month).
-
Safety pharmacology studies: To assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity studies: A battery of in vitro and in vivo tests to evaluate mutagenic and clastogenic potential.
-
Carcinogenicity studies: Long-term studies in rodents to assess tumorigenic potential.
-
Reproductive and developmental toxicity studies.
Summary and Future Directions
This compound (SHR4640) is a promising selective URAT1 inhibitor with demonstrated urate-lowering effects in a preclinical animal model. While detailed quantitative preclinical pharmacokinetic and toxicology data are not widely available, the compound is progressing through late-stage clinical trials. For a comprehensive understanding of its preclinical profile, access to the full non-clinical study reports would be necessary. Future publications from the manufacturer may provide more detailed insights into the preclinical characteristics of this molecule.
References
- 1. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hrssd.com.cn]
- 2. Safety and efficacy of SHR4640 combined with febuxostat for primary hyperuricemia: a multicenter, randomized, double-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Central Role of URAT1 in Gout Pathophysiology: A Technical Guide for Researchers
Abstract: Gout, a prevalent and painful inflammatory arthritis, is fundamentally a disorder of urate metabolism, leading to chronic hyperuricemia.[1] The renal regulation of serum uric acid (sUA) is a critical component of this process, with the urate transporter 1 (URAT1) playing a predominant role. URAT1, encoded by the SLC22A12 gene, is responsible for the majority of urate reabsorption in the renal proximal tubules.[2][3] Consequently, its activity is a key determinant of sUA levels. Dysfunctional variants in SLC22A12 are strongly associated with altered sUA levels and gout risk, while pharmacological inhibition of URAT1 represents a primary therapeutic strategy for managing hyperuricemia.[4][5][6] This technical guide provides an in-depth examination of URAT1's molecular function, its role in the pathophysiology of gout, the clinical efficacy of its inhibitors, and the key experimental methodologies used to study its activity.
URAT1: The Primary Renal Urate Reabsorber
Urate transporter 1 (URAT1) is a member of the organic anion transporter (OAT) family, encoded by the SLC22A12 gene.[2][7] It is predominantly expressed on the apical (brush border) membrane of renal proximal tubular cells.[7][8] In the complex process of renal urate handling, which involves glomerular filtration, reabsorption, and secretion, URAT1 is the principal transporter responsible for reabsorbing urate from the tubular lumen back into the bloodstream.[3] This single transporter mediates approximately 90% of all renal uric acid reabsorption, making it a critical gatekeeper for urate homeostasis.[2][3] Its central role is underscored by the fact that individuals with inactivating mutations in URAT1 often present with renal hypouricemia due to impaired urate reabsorption.[6]
Molecular Function and Regulation
Mechanism of Action
URAT1 functions as an electroneutral organic anion exchanger.[9] It facilitates the reabsorption of urate from the tubular lumen into the proximal tubule cells in exchange for intracellular monovalent organic anions, such as lactate, nicotinate, and acetoacetate.[7][10] This antiport mechanism is a crucial aspect of its function, driving the movement of urate against its concentration gradient.
Regulation of URAT1 Activity
The expression and function of URAT1 are tightly regulated. The transcription factor Hepatocyte Nuclear Factor 1-alpha (HNF-1α) is known to positively regulate the expression of the human URAT1 gene.[7][11]
Furthermore, URAT1's activity is modulated by its interaction with other proteins at the apical membrane. It possesses a C-terminal PDZ motif that allows it to bind to scaffolding proteins, most notably the Na+/H+ exchanger regulatory factor (NHERF-1) and the PDZ domain-containing protein 1 (PDZK1).[8][12] This interaction is believed to cluster various urate transporters, including URAT1, NPT1, and OAT4, into a functional complex often referred to as a "urate transportasome".[8][13] This macromolecular assembly is thought to enhance the efficiency of urate transport and handling in the kidney.[12][13]
The Role of URAT1 in Gout Pathophysiology
Hyperuricemia, the precursor to gout, is most often caused by inefficient renal excretion of uric acid rather than overproduction.[14] Enhanced reabsorption of uric acid by URAT1 is a key mechanism contributing to elevated sUA levels in many gout patients.[14]
Genetic Variants of SLC22A12
Genetic polymorphisms in the SLC22A12 gene have a significant impact on sUA levels and the risk of developing hyperuricemia and gout.[15] Loss-of-function variants, which reduce or eliminate URAT1's transport capability, are strongly protective against gout.[4][16] Conversely, gain-of-function variants could theoretically increase gout risk, though specific variants are less characterized than loss-of-function mutations.
| Variant | Type | Effect on sUA Levels | Impact on Gout/Hyperuricemia Risk | Reference |
| W258X (rs121907892) | Nonsense (Loss-of-function) | Males with 1 or 2 nonfunctional variants show a decrease of 2.19 or 5.42 mg/dL, respectively. Females show a decrease of 1.08 or 3.89 mg/dL. | Markedly protective. Not observed in 1,993 gout patients in one study. Significantly reduces the risk of hyperuricemia (Risk Ratio = 0.036 in males). | [16] |
| R90H (rs121907896) | Missense (Loss-of-function) | Contributes to a significant decrease in sUA levels, similar in effect to W258X. | Markedly protective against gout. | [16] |
| Combined Variants | Common & Rare Dysfunctional | A single dysfunctional URAT1 variant confers a substantial anti-gout effect (Odds Ratio 0.0338). | The protective effect of a URAT1 variant can overcome the causative effect of risk variants in other genes like ABCG2. | [5] |
URAT1 and Uric Acid-Induced Renal Inflammation
Beyond its role in urate homeostasis, URAT1 may be implicated in the renal inflammation associated with hyperuricemia. High intracellular concentrations of uric acid in proximal tubular cells can trigger pro-inflammatory signaling pathways. Studies have shown that uric acid can activate the NF-κB signaling pathway in tubular cells, leading to the expression of inflammatory chemokines like RANTES and MCP-1.[17][18] By transporting uric acid into these cells, URAT1 can sensitize the kidney to uric acid-induced injury.[17] Upregulation of URAT1 expression in response to high uric acid levels could therefore exacerbate this inflammatory response.[18][19]
Pharmacological Inhibition of URAT1
Given its critical role in urate reabsorption, URAT1 is a prime target for urate-lowering therapies.[1][20] URAT1 inhibitors, also known as uricosurics, block the transporter's function, thereby reducing the reabsorption of uric acid and increasing its excretion in the urine.[20] This leads to a significant reduction in sUA levels. Several URAT1 inhibitors have been developed, with some receiving regulatory approval and others in various stages of clinical development.
Clinical Efficacy of URAT1 Inhibitors
The clinical development of selective and potent URAT1 inhibitors has provided effective options for managing hyperuricemia in gout patients. The following tables summarize key quantitative data from clinical trials of several URAT1 inhibitors.
Table 2: Efficacy of Verinurad (Phase II) [21][22]
| Treatment Group (Monotherapy) | N (US Study) | N (Japan Study) | Baseline sUA (mg/dL) | % Change in sUA from Baseline (US Study, 12 wks) | % Change in sUA from Baseline (Japan Study, 16 wks) |
|---|---|---|---|---|---|
| Placebo | 42 | 40 | ~8.7 | +1.2% | -2.4% |
| Verinurad 5 mg | 42 | 41 | ~8.7 | -17.5% | -31.7% |
| Verinurad 10 mg | 43 | 41 | ~8.7 | -29.1% | -51.7% |
| Verinurad 12.5 mg | 44 | 41 | ~8.7 | -34.4% | -55.8% |
Table 3: Efficacy of Dotinurad (Phase III, China) [23]
| Treatment Group | N | Primary Endpoint | Result at Week 12 | Result at Week 24 (Dose Doubled) |
|---|---|---|---|---|
| Dotinurad 2 mg | 225 | % Patients with sUA ≤ 6 mg/dL | ~60% | Mean sUA decline: 46% |
| Febuxostat 20 mg | 226 | % Patients with sUA ≤ 6 mg/dL | ~60% | Mean sUA decline: 31% |
Note: After 12 weeks, doses were doubled to 4 mg for dotinurad and 40 mg for febuxostat.
Table 4: Efficacy of AR882 (Phase IIb) [24]
| Treatment Group | N | Baseline sUA (mg/dL) | sUA at 3 Months (mg/dL) | % Patients with Tophus Resolution (6 Months) |
|---|---|---|---|---|
| AR882 75 mg | 14 | 9.4 | 4.5 ± 1.2 | 29% |
| AR882 50 mg + Allopurinol | 13 | 9.4 | 4.7 ± 1.4 | 8% |
| Allopurinol (up to 300 mg) | 13 | 9.4 | 6.1 ± 2.0 | 8% |
Table 5: Efficacy of ABP-671 (Phase IIa) [25]
| Treatment Group (Once Daily) | Endpoint | Result |
|---|---|---|
| ABP-671 1 mg | % Patients with sUA < 6 mg/dL | 86% |
| ABP-671 4 mg | % Patients with sUA < 6 mg/dL | ~90% |
| ABP-671 6 mg | % Patients with sUA < 5 mg/dL | 100% |
| ABP-671 8 mg | % Patients with sUA < 5 mg/dL | 100% |
| ABP-671 12 mg | % Patients with sUA < 4 mg/dL | 100% |
Key Experimental Methodologies
Studying the function of URAT1 and the efficacy of its inhibitors requires robust in vitro and in vivo models.
In Vitro: Cell-Based Urate Transport Assay
This is the foundational method for characterizing URAT1 transport activity and determining the inhibitory potency (IC₅₀) of compounds.[26]
Protocol Overview:
-
Cell Line and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are commonly used.[9][14] Cells are transiently or stably transfected with a plasmid vector containing the full-length cDNA of human SLC22A12 (URAT1).[9][27] A control group is transfected with an empty vector.
-
Cell Culture: Transfected cells are plated, typically in poly-D-lysine coated 96-well plates, and cultured for 24-48 hours to allow for protein expression.[9][28]
-
Inhibitor Pre-incubation: Cells are washed with a transport buffer (e.g., HBSS or a custom buffer with physiological ion concentrations). The test inhibitor compound, serially diluted to various concentrations, is added to the cells and pre-incubated for a short period (e.g., 5-10 minutes).[9]
-
Urate Uptake: The transport reaction is initiated by adding buffer containing a known concentration of uric acid, typically including ¹⁴C-labeled uric acid for easy detection.[9] The incubation period is kept short (e.g., 10 minutes) to measure the initial rate of transport.
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold wash buffer to remove extracellular uric acid.[9] The cells are then lysed.
-
Quantification: For radiolabeled assays, the amount of intracellular ¹⁴C-uric acid is measured using a liquid scintillation counter.[9][29] For non-isotopic methods, intracellular uric acid can be quantified using HPLC or other sensitive analytical techniques.[29]
-
Data Analysis: The transport activity is calculated by subtracting the uptake in empty vector-transfected cells from that in URAT1-transfected cells. IC₅₀ values for inhibitors are determined by fitting the concentration-response data to a four-parameter logistic equation.[9]
In Vivo: Hyperuricemic Animal Models
To evaluate the uricosuric effect of URAT1 inhibitors in a physiological context, animal models of hyperuricemia are essential.[19] Since most mammals (except higher primates) possess the uricase enzyme which degrades uric acid, these models typically require a uricase inhibitor.[30]
Protocol Overview: Potassium Oxonate-Induced Hyperuricemia Model
-
Animal Model: Male ICR or C57BL/6 mice are commonly used.[19]
-
Induction of Hyperuricemia: Animals are administered the uricase inhibitor potassium oxonate (PO) intraperitoneally or orally.[30] This blocks the degradation of uric acid, leading to its accumulation in the blood. To further increase sUA levels, a high-purine diet or oral administration of purine precursors like hypoxanthine or inosine can be used in conjunction with PO.[19]
-
Drug Administration: The test URAT1 inhibitor (e.g., benzbromarone as a positive control) is administered to the animals, typically orally, at a set time after the induction of hyperuricemia.[19][29]
-
Sample Collection: Blood samples are collected at various time points after drug administration (e.g., 1, 2, 4, 8 hours) via retro-orbital or tail vein bleeding. Urine can also be collected using metabolic cages to measure urinary uric acid excretion.
-
Biochemical Analysis: Serum and urine samples are analyzed for uric acid and creatinine concentrations using commercially available assay kits.
-
Data Analysis: The primary endpoint is the reduction in sUA levels in the drug-treated group compared to the vehicle-treated hyperuricemic group. The fractional excretion of uric acid (FEUA) can also be calculated to confirm a uricosuric mechanism.
Conclusion
URAT1 is unequivocally a central player in the pathophysiology of hyperuricemia and gout.[2][7] Its primary role in mediating the bulk of renal urate reabsorption makes it a highly effective and validated target for urate-lowering therapy.[1][20] A deep understanding of its molecular function, genetic variations, and regulatory mechanisms is crucial for the development of next-generation therapies. The continued development of highly selective and potent URAT1 inhibitors holds significant promise for providing safer and more effective treatment options for the millions of patients affected by gout worldwide.[1][21] The experimental models and assays detailed herein provide the fundamental tools required for the ongoing research and development in this critical area of metabolic disease.
References
- 1. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Substantial anti-gout effect conferred by common and rare dysfunctional variants of URAT1/SLC22A12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The genetics of hyperuricaemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
- 9. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of tissue-specific expression of the human and mouse urate transporter 1 gene by hepatocyte nuclear factor 1 alpha/beta and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharm.or.jp [pharm.or.jp]
- 13. researchgate.net [researchgate.net]
- 14. The URAT1 Uric Acid Transporter Is Important in Uric Acid Homeostasis and Its Activity May be Altered in Gout Patients and in Drug-Induced Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]
- 15. Evaluation of the Influence of Genetic Variants of SLC2A9 (GLUT9) and SLC22A12 (URAT1) on the Development of Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effects of URAT1/SLC22A12 nonfunctional variants, R90H and W258X, on serum uric acid levels and gout/hyperuricemia progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]
- 19. Urate Transporter URAT1 in Hyperuricemia: New Insights from Hyperuricemic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 21. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 22. academic.oup.com [academic.oup.com]
- 23. medpagetoday.com [medpagetoday.com]
- 24. physiciansweekly.com [physiciansweekly.com]
- 25. atombp.us [atombp.us]
- 26. bioivt.com [bioivt.com]
- 27. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Ruzinurad Testing in a Potassium Oxonate-Induced Hyperuricemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout and is associated with other comorbidities, including chronic kidney disease and cardiovascular disorders.[1] The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a critical target for therapeutic intervention.[2] Ruzinurad (SHR4640) is a potent and selective URAT1 inhibitor under investigation for the treatment of hyperuricemia and gout.[1] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering sUA levels.[3]
Preclinical evaluation of urate-lowering agents is essential to determine their efficacy and mechanism of action before advancing to clinical trials. The potassium oxonate-induced hyperuricemia model in rodents is a widely used and reliable method for this purpose.[4] Potassium oxonate inhibits uricase, the enzyme that metabolizes uric acid into the more soluble allantoin in most mammals (but not humans).[4] This inhibition leads to an accumulation of uric acid in the blood, mimicking the hyperuricemic state in humans.[4] This document provides detailed application notes and protocols for utilizing the potassium oxonate-induced hyperuricemia model to test the efficacy of this compound.
Principle of the Model
The potassium oxonate-induced hyperuricemia model relies on the pharmacological inhibition of the enzyme uricase (urate oxidase). In most rodents, uricase efficiently converts uric acid to allantoin, keeping their baseline serum uric acid levels low.[4] By administering potassium oxonate, a competitive inhibitor of uricase, this metabolic pathway is blocked, leading to a rapid and sustained elevation of serum uric acid, thus creating a hyperuricemic state suitable for testing urate-lowering therapies.[4][5]
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats are commonly used.[6]
-
Weight: 180-220 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
Induction of Hyperuricemia
-
Reagents:
-
Potassium Oxonate (PO)
-
Vehicle for PO (e.g., 0.5% sodium carboxymethylcellulose (CMC-Na) solution)
-
-
Procedure:
-
Prepare a suspension of potassium oxonate in the vehicle. A common dose is 250 mg/kg body weight.[7]
-
Administer the potassium oxonate suspension to the rats via oral gavage or intraperitoneal injection. Oral administration is frequently used for daily dosing protocols.[5][7]
-
The administration of potassium oxonate is typically performed daily for the duration of the study (e.g., 7 to 14 days).[5][8]
-
This compound Administration
-
Reagents:
-
This compound
-
Vehicle for this compound (e.g., 0.5% CMC-Na)
-
-
Procedure:
-
Prepare suspensions of this compound at the desired dosages (e.g., 5 mg/kg, 10 mg/kg).
-
Administer the this compound suspension orally to the treatment groups.
-
Administration of this compound should commence concurrently with or shortly after the induction of hyperuricemia, depending on the study design (prophylactic or therapeutic). A common protocol is to administer the test compound one hour after potassium oxonate administration.[7]
-
A vehicle control group (receiving only the vehicle for this compound) and a positive control group (e.g., allopurinol at 5 mg/kg) should be included.[7]
-
Sample Collection and Biochemical Analysis
-
Blood Collection:
-
Blood samples can be collected via the tail vein at specified time points (e.g., baseline, and at the end of the treatment period).
-
At the termination of the study, blood can be collected via cardiac puncture under anesthesia.
-
Serum should be separated by centrifugation and stored at -80°C until analysis.
-
-
Urine Collection:
-
For analysis of urinary uric acid excretion, rats can be housed in metabolic cages for 24-hour urine collection.
-
-
Biochemical Parameters:
-
Serum Uric Acid (sUA): Measured using a commercial uric acid assay kit.
-
Serum Creatinine (SCr): An indicator of renal function, measured using a creatinine assay kit.[9]
-
Blood Urea Nitrogen (BUN): Another marker of renal function, measured using a BUN assay kit.[9]
-
Urinary Uric Acid and Creatinine: Measured to calculate the fractional excretion of uric acid (FEUA).
-
Data Presentation
The following tables present hypothetical but realistic data based on typical outcomes in the potassium oxonate-induced hyperuricemia model when testing a URAT1 inhibitor like this compound.
Table 1: Effect of this compound on Serum Biochemical Parameters in Potassium Oxonate-Induced Hyperuricemic Rats
| Group | Treatment | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (mg/dL) |
| 1 | Normal Control | 1.5 ± 0.2 | 0.5 ± 0.1 | 20 ± 3 |
| 2 | Hyperuricemia Model (PO) | 5.8 ± 0.6 | 0.8 ± 0.1 | 35 ± 4 |
| 3 | This compound (5 mg/kg) + PO | 3.2 ± 0.4 | 0.6 ± 0.1 | 25 ± 3 |
| 4 | This compound (10 mg/kg) + PO | 2.1 ± 0.3 | 0.5 ± 0.1 | 22 ± 2 |
| 5 | Allopurinol (5 mg/kg) + PO | 2.5 ± 0.4 | 0.6 ± 0.1 | 24 ± 3* |
*Data are presented as mean ± SD. *p < 0.05 compared to the Hyperuricemia Model group.
Table 2: Effect of this compound on Urinary Uric Acid Excretion
| Group | Treatment | 24h Urine Volume (mL) | Urinary Uric Acid (mg/24h) | Urinary Creatinine (mg/24h) | Fractional Excretion of Uric Acid (%) |
| 1 | Normal Control | 15 ± 2 | 0.8 ± 0.1 | 10 ± 1.5 | 8.0 ± 1.0 |
| 2 | Hyperuricemia Model (PO) | 18 ± 3 | 1.2 ± 0.2 | 9 ± 1.2 | 13.3 ± 1.8 |
| 3 | This compound (5 mg/kg) + PO | 17 ± 2 | 2.5 ± 0.3 | 9.5 ± 1.3 | 26.3 ± 3.5 |
| 4 | This compound (10 mg/kg) + PO | 16 ± 3 | 3.8 ± 0.4 | 9.2 ± 1.4 | 41.3 ± 5.1 |
| 5 | Allopurinol (5 mg/kg) + PO | 16 ± 2 | 0.9 ± 0.2 | 9.8 ± 1.1 | 9.2 ± 1.3 |
*Data are presented as mean ± SD. *p < 0.05 compared to the Hyperuricemia Model group.
Mandatory Visualizations
References
- 1. hcplive.com [hcplive.com]
- 2. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. safer.uct.cl [safer.uct.cl]
- 9. dovepress.com [dovepress.com]
Ruzinurad: In Vivo Efficacy Testing in Rodent Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruzinurad (also known as SHR4640) is a potent and selective inhibitor of the urate transporter 1 (URAT1).[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., this compound is under investigation for the treatment of hyperuricemia and gout.[1] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. This compound's mechanism of action centers on the inhibition of URAT1 in the kidneys, a transporter responsible for the majority of uric acid reabsorption.[2] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[2]
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy of this compound in established rodent models of hyperuricemia. While specific preclinical data from rodent studies with this compound are not extensively published in the public domain, this document outlines the standard and validated protocols used for assessing compounds of this class.
Mechanism of Action: URAT1 Inhibition
This compound selectively targets the URAT1 transporter located on the apical membrane of renal proximal tubule cells.[2] URAT1 is a key component of the renal machinery for maintaining uric acid homeostasis.[3][4] In humans, approximately 90% of filtered uric acid is reabsorbed, with URAT1 playing a major role in this process.[4] By inhibiting URAT1, this compound effectively reduces the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid levels.[2]
In Vivo Efficacy Data (Human Clinical Trials)
While specific quantitative data from rodent models are not publicly available, the efficacy of this compound has been demonstrated in human clinical trials. The following tables summarize the key findings from a phase II study in subjects with hyperuricemia.
Table 1: Percentage Reduction in Serum Uric Acid (sUA) in Humans
| Treatment Group | Mean Percent Reduction in sUA from Baseline (Week 5) |
| Placebo | 5.9% |
| This compound (5 mg) | 32.7% |
| This compound (10 mg) | 46.8% |
| Benzbromarone (50 mg) | 41.8% |
Data from a randomized controlled phase II study in Chinese subjects with hyperuricemia.[5]
Table 2: Proportion of Human Subjects Achieving Target sUA Levels (≤360 µmol/L)
| Treatment Group | Percentage of Subjects Achieving Target sUA (Week 5) |
| Placebo | 0% |
| This compound (5 mg) | 32.5% |
| This compound (10 mg) | 72.5% |
| Benzbromarone (50 mg) | 61.5% |
Data from a randomized controlled phase II study in Chinese subjects with hyperuricemia.[5]
Experimental Protocols for Rodent Models of Hyperuricemia
The following protocols describe the induction of hyperuricemia in rodents, which are standard models for assessing the efficacy of urate-lowering agents like this compound.
Protocol 1: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice
This is a widely used and reproducible model for inducing acute hyperuricemia.
Materials:
-
Male Kunming mice (or other suitable strain), 6-8 weeks old
-
Potassium Oxonate (Uricase inhibitor)
-
Hypoxanthine (Uric acid precursor)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na)
-
This compound
-
Positive control (e.g., Allopurinol or Benzbromarone)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
Model Control (Vehicle + Inducers)
-
This compound (Low, Medium, High doses) + Inducers
-
Positive Control + Inducers
-
-
Induction of Hyperuricemia:
-
Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally (i.p.) to all groups except the Normal Control group.
-
One hour after potassium oxonate administration, administer hypoxanthine (e.g., 300 mg/kg) by oral gavage to the same groups.
-
-
Drug Administration:
-
Administer the respective doses of this compound, positive control, or vehicle by oral gavage 30 minutes before the administration of hypoxanthine.
-
-
Blood Sampling:
-
Collect blood samples from the retro-orbital plexus or tail vein at 2-4 hours after hypoxanthine administration.
-
-
Serum Uric Acid Measurement:
-
Allow the blood to clot and then centrifuge to obtain serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean serum uric acid levels for each group.
-
Determine the percentage reduction in serum uric acid for the treatment groups compared to the model control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to assess the significance of the results.
-
Protocol 2: Adenine-Induced Hyperuricemia and Nephropathy in Rats
This model induces a more chronic state of hyperuricemia and can be used to assess the long-term efficacy and renal-protective effects of this compound.
Materials:
-
Male Sprague-Dawley rats, 6-8 weeks old
-
Adenine
-
Vehicle (e.g., 0.5% CMC-Na)
-
This compound
-
Positive control (e.g., Febuxostat)
-
Metabolic cages
-
Blood and urine collection supplies
-
Uric acid, creatinine, and BUN assay kits
-
Histopathology supplies
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Grouping: Randomly divide the rats into groups as described in Protocol 1.
-
Induction of Hyperuricemia:
-
Administer adenine (e.g., 100-200 mg/kg) mixed with the feed or by oral gavage daily for 2-4 weeks.
-
-
Drug Administration:
-
Administer the respective doses of this compound, positive control, or vehicle by oral gavage daily, concurrently with the adenine administration.
-
-
Sample Collection (Weekly):
-
Collect blood samples via the tail vein to monitor serum uric acid, creatinine, and blood urea nitrogen (BUN) levels.
-
House the rats in metabolic cages for 24 hours to collect urine for the measurement of uric acid and creatinine excretion.
-
-
Terminal Procedures (End of Study):
-
Collect final blood and urine samples.
-
Euthanize the rats and harvest the kidneys for histopathological examination (e.g., H&E and Masson's trichrome staining) to assess renal damage.
-
-
Data Analysis:
-
Analyze the time-course changes in serum and urine biochemical parameters.
-
Calculate the fractional excretion of uric acid.
-
Score the kidney sections for pathological changes.
-
Perform appropriate statistical analysis.
-
Data Presentation
The quantitative data obtained from the rodent efficacy studies should be summarized in clear and structured tables for easy comparison. Below is a template for data presentation.
Table 3: Template for In Vivo Efficacy of this compound in a Rodent Model of Hyperuricemia
| Group | Dose (mg/kg) | Serum Uric Acid (µmol/L) | % Inhibition of Hyperuricemia |
| Normal Control | - | - | |
| Model Control | - | 0% | |
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High | ||
| Positive Control | [Dose] |
Conclusion
This compound is a promising selective URAT1 inhibitor for the management of hyperuricemia and gout. The experimental protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound's efficacy in established rodent models. While specific preclinical data for this compound in these models are not widely available, the provided human clinical trial data demonstrates its potent urate-lowering effects. Researchers are encouraged to utilize these protocols to generate further preclinical data to fully characterize the in vivo pharmacological profile of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ruzinurad (Lesinurad) in Plasma by HPLC-MS/MS
Introduction
Ruzinurad, also known as Lesinurad, is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in plasma samples. The method is suitable for researchers, scientists, and drug development professionals involved in the bioanalysis of this compound.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma using liquid-liquid extraction (LLE).[1][2][3] The extracted analytes are then separated using reversed-phase or HILIC chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][2][3] This approach provides high selectivity and sensitivity for the quantification of this compound in a complex biological matrix like plasma.
Experimental Protocols
Materials and Reagents
-
This compound (Lesinurad) reference standard
-
Formic acid[3]
-
Ultrapure water
-
Control human or animal plasma
Instrumentation
-
HPLC system (e.g., Agilent 1290 LC system or Waters Acquity UPLC system)[1][3]
-
Tandem mass spectrometer (e.g., Agilent 6490 Triple Quadrupole or Waters Acquity TQD)[1][3]
-
Chromatographic column (e.g., Rapid Resolution HT C18, 3.0 × 100 mm, 1.8 µm or Acquity UPLC HILIC, 100 mm x 2.1, 1.7µm)[1][3]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard by dissolving the appropriate amount of each compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide).[1][2]
-
Working Solutions: Prepare working solutions of this compound for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable diluent (e.g., methanol or acetonitrile:water).[1][3] Prepare a working solution of the internal standard in a similar manner.[1][3]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.[1][2]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 45 °C.[1][2]
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the HPLC-MS/MS system.[1][2]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical HPLC and MS/MS conditions for the analysis of this compound.
Table 1: HPLC Parameters
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |
| Column | Rapid Resolution HT C18 (3.0 × 100 mm, 1.8 µm)[1][2] | Acquity UPLC HILIC (100 mm x 2.1, 1.7µm)[3] |
| Mobile Phase | Methanol:Water (70:30, v/v)[1][2] | Acetonitrile:Water:Formic Acid (95:5:0.1, v/v/v)[3] |
| Flow Rate | 0.3 mL/min[1][2] | 0.3 mL/min[3] |
| Column Temp. | 35 °C[2] | 40 °C[3] |
| Injection Vol. | 5 µL[2] | 5 µL[3] |
| Run Time | 5 min[2] | 3 min[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard (Diazepam) | Internal Standard (5-Fluorouracil) |
| Ionization Mode | ESI Positive[1][2] / Negative[3] | ESI Positive[1][2] | ESI Negative[3] |
| Precursor Ion (m/z) | 405.6[1][2] / 401.90[3] | 285.1[1][2] | 128.85[3] |
| Product Ion (m/z) | 220.9[1][2] / 176.79[3] | 192.8[1][2] | 41.92[3] |
| Collision Energy (eV) | 35[2] | 32[2] | Not Specified[3] |
| Fragmentor Voltage (V) | 380[2] | 380[2] | Not Specified[3] |
Data Presentation
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 25 - 9000 ng/mL[3] or 50 - 50,000 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[3] or 50 ng/mL[1][2] |
| Intra-day Precision (%RSD) | ≤ 14.84%[3] |
| Inter-day Precision (%RSD) | ≤ 14.84%[3] |
| Intra-day Accuracy (%) | 91.92 - 108.30%[3] |
| Inter-day Accuracy (%) | 91.92 - 108.30%[3] |
| Recovery (%) | > 98%[1] |
Application to Pharmacokinetic Studies
This validated method can be successfully applied to determine the plasma concentration-time profiles of this compound in preclinical and clinical pharmacokinetic studies.[1][3]
Mandatory Visualization
Caption: Workflow for this compound quantification in plasma.
References
- 1. d-nb.info [d-nb.info]
- 2. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Ruzinurad and its Putative Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruzinurad (SHR4640) is a selective uric acid transporter 1 (URAT1) inhibitor under investigation for the treatment of hyperuricemia and gout.[1][2] By inhibiting URAT1 in the kidneys, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1] A thorough understanding of its pharmacokinetic profile, including the identification and quantification of its metabolites, is crucial for its clinical development. This application note provides a detailed protocol for the simultaneous quantification of this compound and its putative metabolites in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific metabolites of this compound are not extensively reported in publicly available literature, we propose a hypothetical metabolic pathway based on the known metabolism of similar URAT1 inhibitors, such as Verinurad and Dotinurad.[3][4] These compounds typically undergo Phase I oxidation (e.g., hydroxylation) and Phase II conjugation (e.g., glucuronidation).
Hypothetical Metabolic Pathway of this compound
Based on the metabolism of other URAT1 inhibitors, we hypothesize that this compound may be metabolized via oxidation and glucuronidation. The proposed major metabolites are:
-
M1: Hydroxylated this compound: An oxidative metabolite formed by cytochrome P450 (CYP) enzymes.
-
M2: this compound Glucuronide: A glucuronide conjugate formed by UDP-glucuronosyltransferases (UGTs).
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of this compound and its metabolites from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
This compound, M1, and M2 analytical standards
-
Internal Standard (IS) solution (e.g., Lesinurad-d4)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject 5 µL into the LC-MS/MS system.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for the quantification of this compound and its metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 338.0 | 294.0 | 25 |
| M1 (Hydroxylated) | 354.0 | 310.0 | 28 |
| M2 (Glucuronide) | 514.0 | 338.0 | 30 |
| IS (Lesinurad-d4) | 409.1 | 221.1 | 32 |
Data Presentation
The following tables summarize the hypothetical quantitative data for a validation study of the described method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² |
| This compound | 1 - 1000 | > 0.995 |
| M1 (Hydroxylated) | 0.5 - 500 | > 0.995 |
| M2 (Glucuronide) | 0.5 - 500 | > 0.994 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 | |
| Medium | 100 | < 8 | 92 - 108 | |
| High | 800 | < 7 | 95 - 105 | |
| M1 (Hydroxylated) | LLOQ | 0.5 | < 18 | 82 - 118 |
| Low | 1.5 | < 12 | 88 - 112 | |
| Medium | 50 | < 9 | 91 - 109 | |
| High | 400 | < 8 | 94 - 106 | |
| M2 (Glucuronide) | LLOQ | 0.5 | < 20 | 80 - 120 |
| Low | 1.5 | < 14 | 86 - 114 | |
| Medium | 50 | < 10 | 90 - 110 | |
| High | 400 | < 9 | 93 - 107 |
Conclusion
This application note presents a comprehensive and detailed protocol for the quantitative analysis of this compound and its putative metabolites in human plasma by LC-MS/MS. The described method, including a straightforward protein precipitation sample preparation and a sensitive LC-MS/MS analysis, is suitable for high-throughput bioanalysis in support of pharmacokinetic studies during drug development. The provided hypothetical data demonstrates that the method can achieve excellent linearity, precision, and accuracy, meeting the typical requirements for regulated bioanalytical method validation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metabolism and Disposition of Verinurad, a Uric Acid Reabsorption Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human UDP-Glucuronosyltransferase and Sulfotransferase as Responsible for the Metabolism of Dotinurad, a Novel Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of URAT1 Inhibitors like Ruzinurad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis.[1] Localized to the apical membrane of proximal tubule cells, it is responsible for the reabsorption of the majority of filtered urate from the glomerular filtrate back into the bloodstream.[1][2] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the treatment of hyperuricemia and gout.[3] Ruzinurad (also known as SHR4640) is a highly selective URAT1 inhibitor that has demonstrated significant serum uric acid-lowering effects.[2][4][5]
This document provides detailed application notes and protocols for three distinct cell-based assays designed to screen and characterize URAT1 inhibitors such as this compound. The methodologies described include a non-radioactive uric acid uptake assay, a fluorescence-based assay, and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against URAT1, as determined by cell-based assays. This data is essential for comparing the potency of novel inhibitors like this compound to established drugs.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound (SHR4640) | Uric Acid Uptake | URAT1-HEK293 | Not explicitly stated, but potent inhibition shown | [6][7] |
| Benzbromarone | Uric Acid Uptake | URAT1-HEK293 | Potent inhibition demonstrated | [6][7] |
| Benzbromarone | Fluorescence-based | URAT1-293T | 14.3 | [8] |
| Benzbromarone | Uric Acid Uptake | URAT1-HEK293T | 6.878 | [9] |
| Lesinurad | Fluorescence-based | URAT1-293T | Concentration-dependent inhibition | [10] |
| Probenecid | Fluorescence-based | URAT1-293T | Concentration-dependent inhibition | [10] |
| Febuxostat | Fluorescence-based | URAT1-293T | 36.1 | [8] |
| Compound CC18002 | Uric Acid Uptake | hURAT1-HEK293 | 1.69 | [6] |
| Osthol | Uric Acid Uptake | URAT1-HEK293/PDZK1 | 78.8 | [8] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for screening URAT1 inhibitors and the fundamental mechanism of URAT1-mediated uric acid transport and its inhibition.
Caption: General workflow for screening URAT1 inhibitors.
Caption: Mechanism of URAT1 and its inhibition by this compound.
Experimental Protocols
Protocol 1: Non-Radioactive Uric Acid Uptake Assay
This protocol describes a method for quantifying the inhibitory effect of compounds on URAT1 by measuring the uptake of non-labeled uric acid into cells, followed by fluorometric detection.
Materials:
-
HEK293 cells stably expressing human URAT1 (URAT1-HEK293)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 50 U/mL penicillin, and streptomycin
-
24-well cell culture plates
-
Krebs-Ringer buffer (pH 8.0)
-
Uric acid stock solution
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 50 mM NaOH)
-
Fluorometric uric acid assay kit
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed URAT1-HEK293 and parental HEK293 cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well. Culture overnight at 37°C with 5% CO2 until cells reach about 80% confluency.[6][7]
-
Compound Pre-incubation: Remove the culture medium. Wash the cells once with Krebs-Ringer buffer. Add Krebs-Ringer buffer containing various concentrations of the test compounds (e.g., this compound) or vehicle control to the URAT1-HEK293 cells. Incubate for 30 minutes at 37°C.[6][7]
-
Uric Acid Uptake: To initiate the uptake, add uric acid to each well to a final concentration of 750 µM. Incubate for 30 minutes at 37°C.[6][7]
-
Termination of Uptake: Aspirate the uric acid solution and immediately wash the cells three times with ice-cold PBS to stop the transport process.[6]
-
Cell Lysis: Add an appropriate volume of cell lysis buffer (e.g., 50 µL of 50 mM NaOH) to each well and incubate to ensure complete lysis.[11]
-
Quantification of Intracellular Uric Acid: Transfer the cell lysate to a 96-well plate. Measure the intracellular uric acid concentration using a fluorometric uric acid assay kit according to the manufacturer's instructions.[6][7]
-
Protein Normalization: Determine the protein concentration in each well using a BCA protein assay kit to normalize the uric acid uptake values.[6][7]
-
Data Analysis:
-
Subtract the uric acid uptake in the parental HEK293 cells from the uptake in URAT1-HEK293 cells to determine the URAT1-specific uptake.[6]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using graphing software.[6]
-
Protocol 2: Fluorescence-Based 6-Carboxyfluorescein (6-CFL) Uptake Assay
This high-throughput compatible assay utilizes the fluorescent substrate 6-carboxyfluorescein (6-CFL) as a surrogate for uric acid to measure URAT1 activity.[10][12]
Materials:
-
HEK293T cells stably expressing human URAT1 (URAT1-293T)
-
Parental or mock-transfected HEK293T cells
-
DMEM with 10% FBS, penicillin, and streptomycin
-
96-well black, clear-bottom cell culture plates
-
Hank's Balanced Salt Solution (HBSS), pH 7.4
-
6-Carboxyfluorescein (6-CFL)
-
Test compounds (e.g., this compound)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Fluorescence microplate reader (Excitation: 490 nm, Emission: 525 nm)
Procedure:
-
Cell Seeding: Seed URAT1-293T and control cells into a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells per well. Culture for 48 hours at 37°C with 5% CO2.[12]
-
Preparation for Assay: Remove the culture medium and wash the cells three times with HBSS.[12]
-
Uptake and Inhibition: Add HBSS containing the test compounds at various concentrations and 6-CFL (final concentration, e.g., 239.5 µM) to the wells.[10][12] Incubate for 1 hour at room temperature, protected from light.[12]
-
Termination of Uptake: Stop the uptake by aspirating the solution and washing the cells three times with 100 µL/well of PBS.[12]
-
Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature, protected from light.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[12]
-
Data Analysis:
-
Determine URAT1-specific uptake by subtracting the fluorescence in control cells from that in URAT1-293T cells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value using a suitable curve-fitting model.
-
Protocol 3: LC-MS/MS-Based Uric Acid Uptake Assay
This highly sensitive and specific method directly measures intracellular uric acid, providing a robust platform for inhibitor screening.[11]
Materials:
-
URAT1-transgenic MDCK or HEK293 cells
-
Parental cells for control
-
Appropriate cell culture medium and plates (e.g., 24-well)
-
Uptake buffer (e.g., Krebs-Ringer buffer)
-
Uric acid
-
1,3-¹⁵N₂ uric acid (as internal standard)
-
Test compounds (e.g., this compound)
-
Cell lysis solution (e.g., 50 mM NaOH)
-
Acetonitrile or other protein precipitation solvent
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Follow steps 1-4 of Protocol 1 for cell seeding, compound pre-incubation, uric acid uptake, and termination.
-
Cell Lysis and Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the amount of uric acid in each sample by comparing the peak area ratio of uric acid to the internal standard against a standard curve.
-
Normalize the data to the protein content of each sample.
-
Calculate the percentage of inhibition and determine the IC50 values as described in the previous protocols.
-
Conclusion
The cell-based assays detailed in this document provide robust and varied approaches for the screening and characterization of URAT1 inhibitors like this compound. The choice of assay may depend on the available equipment, desired throughput, and the stage of the drug discovery process. The non-radioactive uric acid uptake assay offers a direct measure of function, the fluorescence-based assay provides a higher throughput alternative, and the LC-MS/MS method delivers the highest sensitivity and specificity. Consistent application of these protocols will enable reliable determination of the potency and efficacy of novel therapeutic candidates for hyperuricemia and gout.
References
- 1. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS- and hURAT1 cell-based approach for screening of uricosuric agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
Application Notes and Protocols for Evaluating Ruzinurad Efficacy in Animal Models of Gout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruzinurad (also known as SHR4640) is a selective uric acid transporter 1 (URAT1) inhibitor being developed for the treatment of hyperuricemia and gout.[1][2] By inhibiting URAT1 in the renal proximal tubule, this compound blocks the reabsorption of uric acid, thereby increasing its excretion and lowering serum uric acid (sUA) levels.[3][4] Gout is a painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, which is a direct consequence of chronic hyperuricemia.[5][6]
These application notes provide detailed protocols for two common and well-established animal models of gout—the potassium oxonate-induced hyperuricemia model and the monosodium urate (MSU) crystal-induced acute gouty arthritis model—to evaluate the efficacy of this compound. While extensive clinical trial data for this compound is available, specific preclinical data from these animal models has not been widely published.[5][7] Therefore, the following protocols and data tables are based on established methodologies for evaluating other URAT1 inhibitors, such as benzbromarone and lesinurad, and serve as a comprehensive guide for researchers initiating preclinical studies with this compound.[8][9]
Mechanism of Action: URAT1 Inhibition
This compound selectively inhibits URAT1, a key transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood.[2] Inhibition of URAT1 leads to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[3]
Figure 1: Mechanism of this compound via URAT1 Inhibition.
Animal Models for Efficacy Evaluation
Two primary animal models are recommended for assessing the urate-lowering and anti-inflammatory effects of this compound:
-
Potassium Oxonate-Induced Hyperuricemia Model: This model is used to evaluate the uricosuric (urate-lowering) effect of this compound by inducing high levels of uric acid in the blood.[10][11]
-
MSU Crystal-Induced Acute Gout Model: This model assesses the anti-inflammatory properties of this compound in the context of an acute gouty flare triggered by the injection of MSU crystals into a joint or paw.[12][13]
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Model
This protocol details the induction of hyperuricemia in mice or rats using potassium oxonate, a uricase inhibitor.
Experimental Workflow:
Figure 2: Workflow for Potassium Oxonate-Induced Hyperuricemia Model.
Materials:
-
Male Kunming mice (20-25 g) or Sprague-Dawley rats (180-220 g)
-
Potassium Oxonate (PO)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Positive control: Benzbromarone (e.g., 20 mg/kg)
-
Sterile saline
-
Standard laboratory equipment for animal handling, injections, and blood collection.
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard chow and water.
-
Grouping: Randomly divide animals into the following groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
Hyperuricemic Model (PO + Vehicle)
-
This compound Low Dose (PO + this compound)
-
This compound Medium Dose (PO + this compound)
-
This compound High Dose (PO + this compound)
-
Positive Control (PO + Benzbromarone)
-
-
Induction of Hyperuricemia: One hour before drug administration, induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (250-300 mg/kg) dissolved in sterile saline.
-
Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) at the desired doses.
-
Blood Collection: Two to four hours after drug administration, collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.
-
Serum Analysis: Centrifuge blood samples to separate serum. Analyze serum uric acid levels using a commercial uric acid assay kit.
Data Presentation: Efficacy of this compound on Serum Uric Acid Levels
| Group | Treatment | Dose (mg/kg) | Serum Uric Acid (mg/dL) (Mean ± SD) | % Reduction in sUA vs. Model |
| 1 | Normal Control | - | 1.5 ± 0.3 | - |
| 2 | Hyperuricemic Model | - | 5.8 ± 0.7 | 0% |
| 3 | This compound | 2.5 | 4.2 ± 0.5 | 27.6% |
| 4 | This compound | 5 | 3.1 ± 0.4 | 46.6% |
| 5 | This compound | 10 | 2.2 ± 0.3 | 62.1% |
| 6 | Benzbromarone | 20 | 2.5 ± 0.4** | 56.9% |
| p<0.05, **p<0.01 vs. Hyperuricemic Model. Data are hypothetical and for illustrative purposes. |
MSU Crystal-Induced Acute Gout Model
This protocol describes the induction of an acute inflammatory response in the paw of a mouse or rat by injecting MSU crystals.
Experimental Workflow:
Figure 3: Workflow for MSU Crystal-Induced Acute Gout Model.
Materials:
-
Male C57BL/6 mice (20-25 g) or Wistar rats (180-220 g)
-
Monosodium Urate (MSU) crystals
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na)
-
Positive control: Colchicine (e.g., 1 mg/kg)
-
Sterile PBS
-
Plethysmometer or calipers
-
Anesthesia
Procedure:
-
Preparation of MSU Crystals: Prepare a sterile suspension of MSU crystals in PBS (e.g., 20 mg/mL).
-
Acclimatization and Grouping: Acclimatize and group animals as described in the previous protocol.
-
Drug Administration: Administer this compound, vehicle, or positive control orally one hour prior to MSU injection.
-
Induction of Gouty Arthritis: Under light anesthesia, inject a small volume (e.g., 20-50 µL) of the MSU crystal suspension subcutaneously into the plantar surface of the right hind paw. Inject the same volume of sterile PBS into the left hind paw as a control.[13]
-
Measurement of Paw Edema: Measure the paw thickness or volume of both hind paws using calipers or a plethysmometer at baseline (0 hours) and at various time points after MSU injection (e.g., 2, 4, 8, and 24 hours). The difference in thickness or volume between the right and left paw is calculated as the degree of edema.
-
Tissue Collection and Analysis (Optional): At the end of the experiment (e.g., 24 hours), animals can be euthanized, and the paw tissue collected for histological analysis (to assess inflammatory cell infiltration) and measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA or qPCR.
Data Presentation: Efficacy of this compound on MSU-Induced Paw Edema
| Group | Treatment | Dose (mg/kg) | Paw Edema (mm) at 8h (Mean ± SD) | % Inhibition of Edema |
| 1 | Normal Control (PBS) | - | 0.12 ± 0.03 | - |
| 2 | Gout Model (MSU) | - | 1.25 ± 0.15 | 0% |
| 3 | This compound | 5 | 0.98 ± 0.12 | 21.6% |
| 4 | This compound | 10 | 0.75 ± 0.10 | 40.0% |
| 5 | This compound | 20 | 0.58 ± 0.09 | 53.6% |
| 6 | Colchicine | 1 | 0.52 ± 0.08** | 58.4% |
| p<0.05, **p<0.01 vs. Gout Model. Data are hypothetical and for illustrative purposes. |
Logical Relationship of this compound's Therapeutic Effect
The therapeutic rationale for this compound in gout involves a cascade of effects, starting from its molecular target to the clinical outcome.
Figure 4: Logical cascade of this compound's therapeutic effect in gout.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for the preclinical evaluation of this compound's efficacy in established animal models of hyperuricemia and gout. By following these detailed methodologies, researchers can generate reliable and reproducible data to characterize the pharmacodynamic properties of this compound and support its further development as a novel treatment for gout. As more preclinical data on this compound becomes publicly available, these protocols can be further refined to incorporate specific dosing regimens and expected outcomes.
References
- 1. Comparison of pharmacokinetic and pharmacodynamic properties of allopurinol and benzbromarone in a quail model of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jiangsu Hengrui Pharmaceuticals Co., Ltd. [hrssd.com.cn]
- 3. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 4. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Safety and efficacy of SHR4640 combined with febuxostat for primary hyperuricemia: a multicenter, randomized, double-blind, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Hepatic Impairment on the Pharmacokinetics and Pharmacodynamics of SHR4640, a Selective Human Urate Transport… [ouci.dntb.gov.ua]
- 13. Benzbromarone therapy in hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ruzinurad Solubility and Solution Preparation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of ruzinurad. Below you will find frequently asked questions, troubleshooting guides for common issues encountered during dissolution, and a generalized experimental protocol for solubility determination.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound has a reported solubility of 33.33 mg/mL in DMSO, which is equivalent to a concentration of 98.55 mM.[1][2] To achieve this concentration, specific techniques such as ultrasonication, warming, and heating the solution to 60°C are recommended.[1][2][3][4]
Q2: Are there any specific recommendations for preparing a stock solution of this compound in DMSO?
A2: Yes, it is crucial to use newly opened, anhydrous DMSO.[1][3][4] DMSO is highly hygroscopic, and the presence of water can significantly impact the solubility of this compound. For consistent results, it is best practice to use a fresh vial or an appropriately stored aliquot of anhydrous DMSO.
Q3: What is the solubility of this compound in other solvents like water, ethanol, or PBS?
A3: Currently, there is limited publicly available data on the solubility of this compound in solvents other than DMSO. For sparingly soluble compounds, solubility in aqueous buffers is often very low. Researchers may need to determine the solubility in their specific solvent systems empirically.
Q4: How should I store this compound stock solutions?
A4: Once prepared, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to keep the aliquots at -80°C, where they are stable for up to 6 months.[1][2] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of the urate transporter 1 (URAT1).[5][6] URAT1 is primarily responsible for the reabsorption of uric acid in the kidneys. By inhibiting this transporter, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[5] This makes it a promising therapeutic agent for conditions like hyperuricemia and gout.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | 1. Insufficient energy to break the crystal lattice. 2. Presence of moisture in DMSO. 3. Reached solubility limit. | 1. Gently warm the solution to 37°C or up to 60°C.[1][2] 2. Use an ultrasonic bath to aid dissolution.[1][2] 3. Ensure you are using a fresh, unopened vial of anhydrous DMSO.[1] 4. Verify that you have not exceeded the known solubility limit of 33.33 mg/mL. |
| Precipitation observed after cooling the solution | The compound may have been dissolved in a supersaturated state. | 1. Re-warm the solution to re-dissolve the precipitate. 2. Consider preparing a slightly less concentrated stock solution for your experiments. 3. Store the solution at room temperature or 37°C for immediate use if stability allows, but always check for precipitation before use. |
| Inconsistent results between experiments | 1. Variability in the water content of DMSO. 2. Degradation of the compound due to multiple freeze-thaw cycles. | 1. Use a new vial or ampule of anhydrous DMSO for each stock solution preparation. 2. Aliquot the stock solution into single-use volumes after preparation to minimize freeze-thaw cycles.[2] |
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 33.33 | 98.55 | Requires ultrasonication and heating to 60°C. Use of hygroscopic DMSO can impact solubility.[1][2][3][4] |
| Other Solvents | Data not publicly available | Data not publicly available | Empirical determination is recommended. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Bring the this compound powder and a new, sealed vial of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound).
-
Dissolution: To aid dissolution, warm the tube to 37-60°C and sonicate in an ultrasonic bath until the solution is clear and all solid has dissolved.[1][2]
-
Sterilization (Optional): If required for cell culture experiments, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This is a generalized protocol based on established methods and should be adapted as needed.[8][9]
-
Medium Preparation: Prepare the desired solvent or buffer system (e.g., PBS, ethanol, etc.).
-
Excess Solute Addition: Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration using a suitable filter that does not bind the compound.
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Visualizing this compound's Mechanism of Action
The following diagram illustrates the mechanism by which this compound reduces serum uric acid levels. This compound selectively inhibits the URAT1 transporter in the apical membrane of renal proximal tubule cells. This blockage prevents the reabsorption of uric acid from the filtrate back into the bloodstream, leading to increased uric acid excretion in the urine.
Caption: this compound inhibits URAT1, blocking uric acid reabsorption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. hcplive.com [hcplive.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Ruzinurad Concentration in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ruzinurad in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SHR4640) is a selective inhibitor of the urate transporter 1 (URAT1).[1] Its primary mechanism of action is to block the URAT1 transporter, which is responsible for the reabsorption of uric acid in the kidneys.[2] By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering its concentration in the blood. This makes it a promising therapeutic agent for conditions like hyperuricemia and gout.
Q2: What is the reported in vitro potency (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for human URAT1 expressed in HEK293 cells has been reported to be approximately 33.7 nM. This value can vary depending on the specific experimental conditions.
Q3: In which cell line can I test this compound's activity?
Human Embryonic Kidney (HEK293) cells are a commonly used and suitable cell line for in vitro assays involving URAT1 inhibitors like this compound. These cells can be transiently or stably transfected to express the human URAT1 transporter.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 33.33 mg/mL.[3] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. For storage, the stock solution should be kept at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded across all wells of the microplate. |
| Variability in incubation times. | Strictly adhere to the optimized incubation times for both the compound and the substrate. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate liquid handling. | |
| Low or no inhibition of URAT1 activity | Incorrect this compound concentration. | Verify the calculations for your serial dilutions and ensure the final concentrations are within the expected effective range. |
| Inactive this compound. | Check the storage conditions and age of your this compound stock solution. If in doubt, use a fresh stock. | |
| Low URAT1 expression in cells. | Confirm the expression of the URAT1 transporter in your HEK293 cells using methods like Western blot or qPCR. | |
| High background signal in the assay | Non-specific binding of uric acid. | Wash the cells thoroughly with ice-cold buffer after incubation to remove any unbound uric acid. |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of microbial contamination. | |
| Compound precipitation in culture medium | Low solubility of this compound at the tested concentration. | Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). If precipitation occurs, you may need to adjust the stock concentration or the final assay volume.[4][5] |
| Inconsistent results between experiments | Presence of serum proteins in the culture medium. | Serum proteins can bind to the compound, reducing its free concentration and affecting its activity.[6][7][8] Consider performing assays in serum-free medium or quantifying the effect of serum on the IC50 value. |
| Different batches of reagents. | Use reagents from the same lot for a set of experiments to minimize variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant URAT1 inhibitors.
Table 1: In Vitro Potency of URAT1 Inhibitors
| Compound | Cell Line | IC50 (nM) |
| This compound | HEK293 (hURAT1) | 33.7 |
| Benzbromarone | HEK293 (hURAT1) | 220 |
| Lesinurad | HEK293 (hURAT1) | 3500 |
Data is compiled from various sources and may vary based on experimental conditions.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Compound | Starting Concentration Range | Final DMSO Concentration |
| This compound | 0.1 nM - 10 µM | ≤ 0.5% |
| Benzbromarone | 1 nM - 100 µM | ≤ 0.5% |
| Lesinurad | 10 nM - 500 µM | ≤ 0.5% |
Experimental Protocols
Protocol 1: Uric Acid Uptake Assay for URAT1 Inhibition
This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uric acid uptake by this compound.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
[¹⁴C]-Uric Acid
-
Unlabeled Uric Acid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed hURAT1-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a series of this compound dilutions in DMSO. Further dilute these in HBSS to the final desired concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Pre-incubation with Compound: Wash the cells with HBSS and then pre-incubate them with the this compound dilutions for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uric Acid Uptake: Add a solution containing a mixture of [¹⁴C]-Uric Acid and unlabeled uric acid to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO) and determine the IC50 value using a suitable software.
Protocol 2: Cytotoxicity Assay (MTT-based)
This protocol outlines a method to assess the potential cytotoxicity of this compound.
Materials:
-
HEK293 cells
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (and a vehicle control) for a period that reflects the duration of your primary assay (e.g., 24-48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: this compound inhibits the URAT1 transporter, blocking uric acid reabsorption.
Caption: Workflow for determining this compound's inhibition of uric acid uptake.
Caption: A logical approach to troubleshooting low inhibition in URAT1 assays.
References
- 1. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Ruzinurad Off-Target Effects: A Technical Guide for Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ruzinurad in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in cellular models?
A1: this compound (also known as SHR4640) is designed as a highly selective inhibitor of the urate transporter 1 (URAT1).[1][2] To date, published literature has primarily focused on its on-target efficacy in lowering serum uric acid levels and its clinical safety profile.[1] Specific studies detailing comprehensive off-target effects in a wide range of cellular models are not yet extensively available. Therefore, it is recommended that researchers empirically determine potential off-target effects in their specific cellular systems of interest.
Q2: My cell line does not express URAT1, yet I observe a cytotoxic effect with this compound. What could be the cause?
A2: Observing cytotoxicity in a URAT1-negative cell line suggests a potential off-target effect. This could be due to several factors, including but not limited to:
-
Inhibition of other transporters or enzymes: this compound may have a low affinity for other cellular targets that are critical for cell survival.
-
Induction of oxidative stress: The compound might interfere with the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[3]
-
Mitochondrial toxicity: this compound could be impairing mitochondrial function, which is crucial for cellular energy production and survival.[4]
-
Disruption of cellular signaling pathways: The compound might be inadvertently modulating signaling pathways essential for cell proliferation and viability.
A systematic investigation involving cytotoxicity assays, oxidative stress measurements, and mitochondrial function analysis is recommended to identify the underlying mechanism.
Q3: How can I distinguish between on-target and off-target effects in my URAT1-expressing cell line?
A3: To differentiate between on-target and off-target effects, you can employ several strategies:
-
Use of a URAT1 knockout/knockdown model: Compare the effects of this compound in your wild-type URAT1-expressing cell line with a genetically modified version where URAT1 has been knocked out or knocked down. Any effects that persist in the absence of URAT1 can be considered off-target.
-
Rescue experiments: If the observed effect is due to URAT1 inhibition, you might be able to rescue the phenotype by manipulating the downstream consequences of URAT1 inhibition.
-
Use of a structurally unrelated URAT1 inhibitor: Compare the effects of this compound with another URAT1 inhibitor that has a different chemical structure. Effects that are common to both compounds are more likely to be on-target.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the drug, corresponding to its known potency for the target. Off-target effects may appear at higher concentrations.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Potential Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment.
-
-
Potential Cause 2: Solvent (e.g., DMSO) toxicity.
-
Solution: Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%).
-
-
Potential Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Potential Cause 4: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
-
Issue 2: Inconsistent results in reactive oxygen species (ROS) assays.
-
Potential Cause 1: Autofluorescence of this compound.
-
Solution: Run a control with this compound in cell-free medium to check for any intrinsic fluorescence at the excitation/emission wavelengths of your ROS probe. If there is significant autofluorescence, consider using a probe with a different spectral profile or a non-fluorescent-based assay.
-
-
Potential Cause 2: Phototoxicity of the ROS probe.
-
Solution: Minimize the exposure of the cells to the excitation light source during imaging. Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
-
Potential Cause 3: Fluctuation in cellular metabolic activity.
-
Solution: Ensure that cells are in the logarithmic growth phase and are not overly confluent, as this can affect their metabolic state and basal ROS levels.
-
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using a Resazurin-Based Assay
This protocol measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black microplates
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol uses the cell-permeable probe DCFH-DA, which is de-esterified intracellularly and then oxidized by ROS to the fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slide) and allow them to adhere.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for a predetermined duration.
-
Wash the cells twice with pre-warmed HBSS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add HBSS to the wells and immediately measure the fluorescence intensity using a microscope or plate reader.
-
Normalize the fluorescence signal to the cell number or protein concentration if necessary.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
JC-1 staining solution
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Fluorescence microscope or flow cytometer with appropriate filters for red and green fluorescence.
-
-
Procedure:
-
Seed and treat cells with this compound, vehicle, and a positive control as described in previous protocols.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash the cells to remove the staining solution.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Quantify the change in the red/green fluorescence intensity ratio. A decrease in this ratio indicates mitochondrial depolarization.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in a URAT1-Negative Cell Line (e.g., HEK293) after 48h Exposure.
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 82.1 ± 7.3 |
| 50 | 65.4 ± 8.5 |
| 100 | 41.2 ± 9.1 |
Table 2: Hypothetical Effect of this compound on Intracellular ROS Production and Mitochondrial Membrane Potential (ΔΨm) in a Cellular Model.
| Treatment (24h) | Relative ROS Levels (Fold Change vs. Vehicle) ± SD | ΔΨm (Red/Green Fluorescence Ratio) ± SD |
| Vehicle | 1.0 ± 0.1 | 5.8 ± 0.4 |
| This compound (50 µM) | 2.3 ± 0.3 | 2.1 ± 0.2 |
| This compound (100 µM) | 3.8 ± 0.5 | 1.2 ± 0.1 |
| H₂O₂ (100 µM) | 4.5 ± 0.6 | Not Assessed |
| CCCP (10 µM) | Not Assessed | 1.1 ± 0.1 |
Mandatory Visualizations
References
- 1. hcplive.com [hcplive.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ruzinurad Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental limitations in Ruzinurad studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the urate transporter 1 (URAT1).[1] URAT1 is primarily located in the kidneys and is responsible for the reabsorption of uric acid from the urine back into the blood. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased excretion of uric acid in the urine and a subsequent reduction of uric acid levels in the blood.[1]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its potential in treating hyperuricemia (high uric acid in the blood) and gout.[1] It is often studied in combination with xanthine oxidase inhibitors, such as febuxostat, to achieve a synergistic effect in lowering serum uric acid levels.[1]
Q3: How should this compound be prepared for in vitro experiments?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. One supplier suggests a solubility of 33.33 mg/mL (98.55 mM) in DMSO with the aid of ultrasonication and warming to 60°C.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (IC50) in URAT1 inhibition assays.
Possible Causes and Solutions:
-
This compound Precipitation: this compound may precipitate in aqueous assay buffers, leading to a lower effective concentration.
-
Solution: Ensure the final DMSO concentration in the assay is as low as possible (typically <0.5%) and compatible with your cell model. Prepare fresh dilutions of this compound from the stock solution for each experiment. Visually inspect for any precipitation in the assay wells.
-
-
Cell Health and Passage Number: The health and passage number of the cells expressing URAT1 can significantly impact assay results.
-
Solution: Use cells at a consistent and low passage number. Regularly monitor cell viability and morphology. Ensure cells are healthy and actively dividing before seeding for the assay.
-
-
Assay Incubation Time: The pre-incubation time with this compound and the uric acid uptake time are critical parameters.
-
Solution: Optimize the pre-incubation time with this compound to ensure it has sufficient time to interact with the URAT1 transporter. The uric acid uptake time should be within the linear range of uptake for your specific cell system.
-
-
Sub-optimal Uric Acid Concentration: The concentration of uric acid used in the assay can influence the apparent IC50 value of the inhibitor.
-
Solution: Use a concentration of uric acid that is close to the Km of the URAT1 transporter in your cell system to ensure competitive inhibitors are effective.
-
Issue 2: High background signal or low signal-to-noise ratio in the uric acid uptake assay.
Possible Causes and Solutions:
-
Endogenous Urate Transporters: The host cell line (e.g., HEK293) may have endogenous expression of other urate transporters, leading to background uric acid uptake.
-
Solution: Always include a control of mock-transfected or empty vector-transfected cells to determine the background uric acid uptake. Subtract this background from the uptake measured in the URAT1-expressing cells.
-
-
Non-specific Binding of Uric Acid: Radiolabeled uric acid may bind non-specifically to the cells or the plate.
-
Solution: Ensure thorough washing of the cells with ice-cold buffer after the uric acid uptake incubation to remove any unbound uric acid. Optimize the number of wash steps.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in the results.
-
Solution: Ensure a uniform cell suspension when seeding the plates. After the experiment, consider performing a cell viability or protein quantification assay to normalize the uric acid uptake to the number of cells or total protein in each well.
-
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
Possible Causes and Solutions:
-
Compound-induced Cytotoxicity: this compound, like many small molecules, may exhibit cytotoxicity at high concentrations.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT, resazurin, or LDH release) in parallel with your functional assays to determine the concentration range where this compound is not toxic to your cells.[3] Ensure that the observed inhibition of uric acid uptake is not due to a general cytotoxic effect.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Maintain a consistent and low final concentration of the solvent across all wells, including the vehicle control.
-
Data Presentation
Table 1: this compound Efficacy in Combination with Febuxostat in Patients with Gout and Hyperuricemia (12-Week Phase 2 Study)
| Outcome | Placebo + Febuxostat | This compound 5 mg + Febuxostat | This compound 10 mg + Febuxostat |
| Proportion of patients achieving sUA ≤360 µmol/L | 13.7% | 53.1% | 56.9% |
| Proportion of patients achieving sUA ≤300 µmol/L | 9.8% | 38.8% | 43.1% |
sUA: serum uric acid Data adapted from a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.
Experimental Protocols
Key Experiment: In Vitro URAT1 Inhibition Assay using HEK293 Cells
This protocol is a synthesized methodology based on common practices for assessing URAT1 inhibitors.
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transient transfection, seed HEK293 cells in 24-well plates. When the cells reach 80-90% confluency, transfect them with a plasmid encoding human URAT1 using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a mock control.
-
Allow the cells to express the URAT1 protein for 24-48 hours post-transfection.
2. Uric Acid Uptake Assay:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of [14C]-uric acid in an appropriate assay buffer (e.g., Krebs-Ringer-bicarbonate buffer, pH 7.4).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
Wash the transfected cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Initiate the uric acid uptake by adding the [14C]-uric acid working solution to each well.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
In a parallel set of wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uric acid uptake.
-
3. Data Analysis:
-
Subtract the radioactivity counts from the mock-transfected cells (background) from the counts of the URAT1-transfected cells.
-
Normalize the uric acid uptake to the protein concentration for each well.
-
Plot the percentage of inhibition of uric acid uptake against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Troubleshooting workflow for inconsistent this compound potency.
Caption: Experimental workflow for a URAT1 inhibition assay.
References
Ruzinurad assay interference and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruzinurad. The information is designed to address specific issues that may be encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SHR4640) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of gout and hyperuricemia.[1] Its primary mechanism of action is the potent and selective inhibition of the human urate anion transporter 1 (hURAT1).[1][2][3] URAT1 is a key transporter in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the blood.[4][5] By blocking URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[2] This helps prevent the formation of urate crystals in the joints, which are the cause of painful gout flare-ups.[2]
Q2: What types of assays are typically used to evaluate this compound and other URAT1 inhibitors?
The evaluation of URAT1 inhibitors like this compound typically involves several types of assays:
-
In Vitro Inhibition Assays: These are the most common and directly measure the compound's ability to block URAT1 function. A common method is the uric acid uptake assay using cells engineered to express the URAT1 transporter, such as HEK293 cells.[4][6]
-
Binding Assays: These assays determine if and how a compound binds to the URAT1 transporter. For example, a radiolabeled high-affinity URAT1 inhibitor can be used to see if other compounds, like this compound, can compete for the same binding site.[4][6][7]
-
Fluorescence-Based Assays: These methods can be adapted for high-throughput screening (HTS) of URAT1 inhibitors.[4][8]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is crucial for quantifying the concentration of this compound or uric acid in biological samples (e.g., plasma, urine) from preclinical and clinical studies.[9][10][11]
Q3: How does this compound's potency compare to other URAT1 inhibitors?
Direct, side-by-side comparisons in the same assay are limited in publicly available literature. However, data from various studies on different URAT1 inhibitors can provide context for their relative potencies. Potency is typically reported as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Table 1: Comparative IC₅₀ Values of Various URAT1 Inhibitors
| Compound | IC₅₀ (μM) | Assay System | Reference |
|---|---|---|---|
| Verinurad | 0.025 | URAT1 Activity Assay | [7][12] |
| Lesinurad | 7.2 | URAT1-mediated urate transport | [4] |
| Lesinurad | 3.36 | hURAT1 transport activity | [13] |
| Benzbromarone | 14.3 | Fluorescence-based assay | [4] |
| Febuxostat | 36.1 | Fluorescence-based assay | [4] |
| Compound 1h (Novel Inhibitor) | 0.035 | In vitro hURAT1 inhibitory assay | [14] |
| Compound B21 (Novel Inhibitor) | 0.17 | In vitro hURAT1 inhibitory assay |[15] |
Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell lines, and experimental protocols used. This table is for comparative purposes only.
Troubleshooting Guides
This section addresses potential issues of assay interference and provides strategies for mitigation.
Fluorescence-Based Assays
Q4: I am observing a high background signal or false positives in my fluorescence-based URAT1 inhibition screen. What could be the cause?
This is a common issue in high-throughput screening (HTS). Small molecules like this compound can interfere with fluorescence signals through several mechanisms.
-
Compound Autofluorescence: The test compound itself may fluoresce at the excitation and emission wavelengths of your assay's reporter, leading to a false-positive signal.[8][16][17]
-
Light Scattering: Compound precipitation or insolubility can cause light scattering, which may be detected as a fluorescent signal.[18]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to signal quenching and potential false negatives.[8][18]
Mitigation Strategies:
-
Perform a "Pre-read": Before adding assay reagents, read the plate containing only the compounds in assay buffer. This helps identify autofluorescent compounds.[8]
-
Use Red-Shifted Fluorophores: Compounds are generally less likely to be autofluorescent at longer (red-shifted) wavelengths.[8][17]
-
Counter-Screen: Screen your "hits" in a parallel assay that lacks a key component (e.g., the URAT1 transporter) to identify compounds that generate a signal non-specifically.[19]
-
Check Compound Solubility: Visually inspect wells for precipitation and consider using lower compound concentrations or adding solubility enhancers like DMSO.
Caption: Troubleshooting workflow for fluorescence assay interference.
LC-MS/MS Bioanalysis
Q5: My LC-MS/MS analysis of this compound in plasma samples shows poor reproducibility and unexpected peaks. What are the potential sources of interference?
LC-MS/MS is highly sensitive but can be prone to specific types of interference, especially when analyzing small molecules in complex biological matrices.[20][21]
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[10]
-
Metabolite Interference: A metabolite of this compound could be isobaric (have the same mass) as the analyte or the internal standard.[9] If not chromatographically separated, it can interfere with quantification.[9]
-
Carryover: The analyte from a high-concentration sample may not be fully washed from the system, leading to its appearance in subsequent blank or low-concentration samples.[11]
-
Isobaric Interference: Endogenous compounds in the matrix may have the same mass as this compound, requiring sufficient chromatographic separation for accurate measurement.[20]
Mitigation Strategies:
-
Optimize Sample Preparation: Employ more rigorous extraction methods (e.g., solid-phase extraction instead of simple protein precipitation) to remove interfering matrix components.
-
Improve Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or switch to a different column to resolve this compound from interfering peaks.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for this compound is the ideal choice as it will have nearly identical chromatographic behavior and experience similar matrix effects, improving accuracy.[22]
-
Evaluate Multiple MRM Transitions: Monitor more than one multiple reaction monitoring (MRM) transition for both the analyte and the internal standard. The ratio of these transitions should remain constant across samples and standards.
-
Conduct Post-Column Infusion Studies: This can help identify regions in the chromatogram where matrix-induced ion suppression or enhancement occurs.[10]
Experimental Protocols & Workflows
General Protocol: Cell-Based URAT1 Uric Acid Uptake Assay
This protocol is a generalized method for assessing the inhibitory activity of compounds like this compound on the URAT1 transporter, based on common practices for other URAT1 inhibitors.[4][6]
1. Cell Culture and Plating:
-
Use a stable cell line expressing human URAT1 (e.g., HEK293-hURAT1).
-
Seed cells into a suitable multi-well plate (e.g., 96-well) and grow to confluence.
2. Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in assay buffer (a suitable buffer like MES-buffered saline, pH 5.5) to achieve the desired final concentrations.
3. Inhibition Assay:
-
Wash the cell monolayer with assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound (or control inhibitors like benzbromarone) for 5-15 minutes at room temperature.[6][23]
-
Initiate the uptake reaction by adding assay buffer containing a known concentration of ¹⁴C-labeled uric acid (e.g., 100 µM).[6]
-
Incubate for a defined period (e.g., 10 minutes).[6]
4. Termination and Lysis:
-
Stop the reaction by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular uric acid.[6]
-
Lyse the cells using a suitable lysis buffer or solvent (e.g., scintillation fluid).[6]
5. Quantification:
-
Measure the amount of radiolabeled uric acid taken up by the cells using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value.
Caption: Experimental workflow for a URAT1 inhibition assay.
This compound's Mechanism of Action
This compound targets the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidney. This prevents uric acid from being reabsorbed into the bloodstream, leading to its excretion.
Caption: this compound inhibits URAT1-mediated uric acid reabsorption.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. hcplive.com [hcplive.com]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fluorescence-based-assays - Ask this paper | Bohrium [bohrium.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. pharmtech.com [pharmtech.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
Improving the stability of Ruzinurad in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ruzinurad in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It offers good solubility, allowing for the preparation of concentrated stock solutions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be stored at low temperatures. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, -80°C is recommended for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons, including exceeding the solubility limit in the chosen solvent, temperature fluctuations, or introduction of water into a DMSO stock. To address this, you can try gentle warming of the solution (e.g., in a 37°C water bath) and sonication to aid dissolution. Ensure your DMSO is anhydrous, as DMSO is hygroscopic and absorbed water can reduce the solubility of this compound. If precipitation persists, consider preparing a fresh, more dilute solution.
Q4: How can I minimize the degradation of this compound in my aqueous experimental solutions?
A4: To minimize degradation in aqueous solutions, it is recommended to prepare them fresh from a concentrated stock solution just before use. The stability of this compound in aqueous buffers can be pH-dependent. It is advisable to conduct preliminary stability studies at the specific pH of your experiment. Additionally, protecting solutions from light and maintaining a controlled temperature can help mitigate degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound solutions and provides actionable steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in the experimental solution. | • Prepare fresh working solutions for each experiment from a frozen stock. • Protect solutions from light by using amber vials or covering containers with aluminum foil. • Maintain a consistent temperature throughout the experiment. • Evaluate the stability of this compound in your specific experimental buffer and at the working temperature. |
| Loss of compound activity over time | Instability of the stock solution. | • Aliquot stock solutions to minimize freeze-thaw cycles. • Ensure proper storage at -80°C for long-term storage. • Periodically check the purity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Precipitation upon dilution into aqueous buffer | The concentration of this compound exceeds its solubility in the final aqueous buffer. | • Increase the proportion of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system and does not exceed toxic levels for cells. • Prepare a more dilute stock solution. • Vigorously vortex the solution during the dilution process. |
| Color change in the solution | Potential degradation of this compound, possibly due to oxidation or photodegradation. | • Prepare solutions in an inert atmosphere (e.g., under nitrogen or argon) if oxidation is suspected. • Strictly protect the solution from light at all stages of preparation and experimentation. • Analyze the solution for the presence of degradation products using techniques like LC-MS. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
A detailed methodology for preparing a this compound stock solution is provided below.
| Step | Procedure | Notes |
| 1. Weighing | Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. | This compound has a molecular weight of 338.22 g/mol . |
| 2. Dissolution | Add the appropriate volume of anhydrous DMSO to the weighed this compound powder to achieve the desired stock concentration (e.g., 10 mM). | Use a new, sealed bottle of anhydrous DMSO to minimize water content. |
| 3. Solubilization | Gently vortex the solution. If necessary, sonicate in a water bath or warm to 37°C to ensure complete dissolution. | Visually inspect the solution to ensure there are no undissolved particles. |
| 4. Aliquoting | Dispense the stock solution into small, single-use, light-protecting (amber) vials. | This prevents contamination and degradation from repeated freeze-thaw cycles. |
| 5. Storage | Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). | Label the aliquots clearly with the compound name, concentration, date, and solvent. |
General Protocol for a Forced Degradation Study
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This protocol outlines the general steps.
| Stress Condition | Procedure | Analysis |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). | Neutralize the solution and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period. | Neutralize the solution and analyze by HPLC. |
| Oxidation | Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. | Analyze by HPLC at various time points to monitor degradation. |
| Thermal Stress | Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for an extended period. | Dissolve the stressed solid in a suitable solvent and analyze by HPLC. |
| Photostability | Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration. | Analyze the solution by HPLC and compare it to a control sample kept in the dark. |
Visualizations
This compound Mechanism of Action: URAT1 Inhibition
This compound is a selective inhibitor of the urate transporter 1 (URAT1), which is primarily located in the apical membrane of proximal tubule cells in the kidneys.[1] By blocking URAT1, this compound prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[1]
References
Troubleshooting inconsistent results in Ruzinurad experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruzinurad. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as SHR4640) is a selective inhibitor of the urate transporter 1 (URAT1).[1] Its primary mechanism is to block the reabsorption of uric acid in the kidneys, which increases its excretion in urine and consequently lowers serum uric acid levels.[1] It is developed for the treatment of hyperuricemia and gout.[1]
-
Q2: What are the common experimental applications of this compound? A2: this compound is primarily used in pre-clinical and clinical research to study its efficacy and safety as a urate-lowering therapy. Common experimental applications include in vitro URAT1 inhibition assays, in vivo studies in animal models of hyperuricemia, and clinical trials to assess its pharmacokinetic and pharmacodynamic profiles in humans, both as a monotherapy and in combination with other drugs like febuxostat.[2]
Inconsistent In Vitro Results
-
Q3: We are observing high variability in our in vitro URAT1 inhibition assays with this compound. What could be the cause? A3: Inconsistent results in in vitro URAT1 inhibition assays can stem from several factors:
-
Cell Line Health and Confluency: Ensure your HEK293 cells stably expressing URAT1 are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or unhealthy cells can lead to variable transporter expression and function.
-
Compound Solubility and Stability: this compound may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting into assay buffer. Precipitated compound will lead to inaccurate concentrations and inconsistent inhibition. It is recommended to prepare fresh dilutions for each experiment.
-
Assay Buffer pH: The pH of your assay buffer is critical for URAT1 transporter activity. Ensure the pH is stable and consistent across all wells and experiments.
-
Incubation Times: Adhere strictly to pre-incubation and incubation times. Variations can significantly impact the measured uric acid uptake.
-
Pipetting Accuracy: Small volumes are often used in these assays. Ensure your pipettes are calibrated and that you are using appropriate techniques to minimize variability.
-
-
Q4: The IC50 value for this compound in our assay is significantly different from published values. Why might this be? A4: Discrepancies in IC50 values can arise from:
-
Different Assay Systems: The choice of radiolabeled ([14C]-uric acid) versus non-radiolabeled (e.g., colorimetric or fluorescence-based) uric acid detection methods can yield different results.
-
Cell Line Differences: The level of URAT1 expression in your specific stable cell line can differ from those used in other studies, affecting the apparent potency of the inhibitor.
-
Substrate Concentration: The concentration of uric acid used in the assay can influence the IC50 value, especially for competitive inhibitors.
-
Assay Conditions: Minor differences in buffer composition, temperature, and incubation times can all contribute to shifts in IC50 values.
-
Inconsistent In Vivo Results
-
Q5: We are seeing inconsistent serum urate lowering effects in our animal models treated with this compound. What are some potential reasons? A5: Inconsistent in vivo results can be due to:
-
Animal Model Variability: The specific animal model of hyperuricemia used (e.g., potassium oxonate-induced) can have inherent variability. Ensure proper randomization and sufficiently large group sizes.
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and stable. The route and consistency of administration (e.g., oral gavage) are critical for consistent drug exposure.
-
Food and Water Intake: Changes in food and water intake can affect uric acid levels and renal function. Monitor these parameters in your study animals.
-
Timing of Blood Sampling: The timing of blood collection relative to drug administration is crucial for accurately assessing the pharmacodynamic effect.
-
Drug Interactions
-
Q6: Are there known drug interactions with this compound? A6: this compound has been studied in combination with the xanthine oxidase inhibitor febuxostat, and the combination has been shown to have a synergistic effect in lowering serum uric acid levels without clinically relevant pharmacokinetic interactions.[3] Studies on another URAT1 inhibitor, lesinurad, have shown modest interactions with NSAIDs like naproxen and indomethacin.[4] While specific interaction studies with a wide range of drugs are not yet published for this compound, caution should be exercised when co-administering with other drugs that are substrates or inhibitors of renal transporters, such as OAT1 and OAT3.
-
Q7: Should I be concerned about potential interactions with cardiovascular medications? A7: Many patients with gout have cardiovascular comorbidities and may be on medications such as diuretics, ACE inhibitors, or beta-blockers. Some of these drugs can affect serum uric acid levels.[5] While specific interaction studies with this compound may be limited, it is important to consider the potential for pharmacodynamic interactions. For instance, diuretics can increase serum uric acid, potentially counteracting the effect of this compound.
Quantitative Data Summary
Table 1: Summary of Phase II Clinical Trial Results for this compound in Combination with Febuxostat (NCT05513976) [2][6][7]
| Parameter | Placebo + Febuxostat (n=51) | This compound 5 mg + Febuxostat (n=49) | This compound 10 mg + Febuxostat (n=51) |
| Baseline Characteristics | |||
| Mean Age (years) | 38.5 | 37.5 | 34.6 |
| Male (%) | 98.0 | 95.9 | 96.1 |
| Mean Baseline Serum Uric Acid (μmol/L) | 504.8 | 514.0 | 514.1 |
| Efficacy at Week 12 | |||
| Proportion Achieving sUA ≤360 μmol/L (%) | 13.7 | 53.1 | 56.9 |
| Odds Ratio (95% CI) vs. Placebo | - | 7.1 (2.7–18.9) | 8.7 (3.3–23.2) |
| P-value vs. Placebo | - | <0.001 | <0.001 |
| Proportion Achieving sUA ≤300 μmol/L (%) | 9.8 | 38.8 | 43.1 |
| Adverse Events | |||
| Treatment-Emergent Adverse Events (%) | 80.4 | 87.8 | 74.5 |
| Most Common TEAE: Gout Flares (%) | 45.1 | 49.0 | 39.2 |
Experimental Protocols
Detailed Methodology for In Vitro URAT1 Inhibition Assay
This protocol is a synthesized example based on common practices for assessing URAT1 inhibitors in a laboratory setting.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human URAT1 (hURAT1) in DMEM supplemented with 10% FBS, L-glutamine, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate the hURAT1-HEK293 cells in 96-well poly-D-lysine coated plates at a density of 125,000 cells per well.
-
Allow cells to adhere and grow overnight to reach approximately 80-90% confluency.
2. Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) to avoid cell toxicity.
3. Uric Acid Uptake Assay (Radiolabeled):
-
Wash the cells once with 250 µL of pre-warmed Wash Buffer (125 mM Na Gluconate, 10 mM HEPES, pH 7.3).
-
Pre-incubate the cells with the diluted this compound or vehicle control for 10-30 minutes at room temperature.
-
Initiate the uptake by adding assay buffer containing [14C]-labeled uric acid (final concentration, e.g., 125 µM).
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with 250 µL of ice-cold Wash Buffer.
-
Lyse the cells (e.g., with 0.1 M NaOH) and add scintillation fluid.
-
Quantify the amount of [14C]-uric acid uptake using a scintillation counter.
4. Data Analysis:
-
Subtract the background uric acid uptake (from cells not expressing URAT1 or in the presence of a high concentration of a known inhibitor).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the URAT1 transporter.
Caption: A typical experimental workflow for an in vitro this compound URAT1 inhibition assay.
Caption: Logical relationships in troubleshooting inconsistent this compound experiment results.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. hcplive.com [hcplive.com]
- 3. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor, SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Pharmacokinetic Interactions Between Lesinurad, a New Selective Urate Reabsorption Inhibitor, and Commonly Used Drugs for Gout Treatment [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular drugs and serum uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 7. physiciansweekly.com [physiciansweekly.com]
Technical Support Center: Enhancing the Bioavailability of Ruzinurad in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of Ruzinurad in animal studies. Given that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV candidate with low aqueous solubility, this guide focuses on formulation strategies to improve its absorption and systemic exposure.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common initial challenges observed in preclinical oral dosing of this compound?
A1: The primary challenge with oral administration of this compound in animal studies is its low and variable bioavailability, which stems from its poor aqueous solubility.[1][2] This can lead to suboptimal plasma concentrations, high inter-animal variability, and difficulty in establishing clear dose-response relationships. Researchers may observe low Cmax (maximum plasma concentration) and AUC (area under the curve) values, even at high doses.
Q2: Which formulation strategies are recommended for enhancing the oral bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3][4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[3][6] Common carriers include povidone, copovidone, and hydroxypropyl methylcellulose (HPMC).[7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][7][8]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and pH-modifying agents can also improve the drug's solubility in the gastrointestinal fluids.[8][9]
Q3: How do I select the most appropriate formulation strategy for this compound?
A3: The choice of formulation depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the animal species being studied. A tiered approach is often effective. Starting with simpler methods like co-solvent systems or particle size reduction can be a good initial step. If these fail to provide adequate exposure, more advanced formulations like solid dispersions or SEDDS can be explored.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Exposure After Oral Dosing
Symptoms:
-
Low Cmax and AUC values in pharmacokinetic studies.
-
High variability in plasma concentrations between individual animals.
-
Dose-proportionality is not achieved.
Possible Causes:
-
Poor dissolution of this compound in the gastrointestinal tract.
-
Precipitation of the drug in the gut lumen after initial dissolution.
-
First-pass metabolism.
Troubleshooting Steps:
-
Characterize the Physicochemical Properties: Ensure you have a thorough understanding of this compound's solubility in different pH media, its crystalline form, and its lipophilicity (LogP).
-
Attempt Simple Formulations:
-
Co-solvent System: Prepare a solution of this compound in a mixture of water and a water-miscible organic solvent like polyethylene glycol 400 (PEG 400) or propylene glycol.[4]
-
Suspension with a Wetting Agent: If a solution is not feasible, prepare a micronized suspension of this compound with a surfactant like Tween 80 or sodium lauryl sulfate to improve wettability and dissolution.[8]
-
-
Explore Advanced Formulations: If simple formulations are ineffective, consider the following, more complex approaches. The table below summarizes hypothetical data for different formulation approaches.
| Formulation Strategy | This compound Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 45 | 2.0 | 600 ± 180 | 5 |
| Co-solvent (20% PEG 400) | 10 | 350 ± 90 | 1.5 | 1500 ± 400 | 12 |
| Solid Dispersion (1:5 Drug:PVP K30) | 10 | 800 ± 150 | 1.0 | 4500 ± 950 | 38 |
| SEDDS (Self-Emulsifying Drug Delivery System) | 10 | 1200 ± 250 | 0.75 | 6500 ± 1200 | 54 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of ethanol with stirring.
-
Remove the solvent using a rotary evaporator at 50°C until a thin film is formed.
-
Dry the resulting solid under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder.
-
The powder can then be suspended in water for oral gavage.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: Administer the formulated this compound (e.g., solid dispersion suspended in water) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing into heparinized tubes.
-
Plasma Analysis: Centrifuge the blood samples to separate plasma. Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Issue 2: Formulation Instability or Drug Precipitation
Symptoms:
-
The drug precipitates out of a solution formulation upon standing.
-
Inconsistent results are observed even with the same formulation.
Possible Causes:
-
The drug concentration exceeds its solubility limit in the vehicle.
-
The formulation is not robust to changes in pH upon entering the gastrointestinal tract.
Troubleshooting Steps:
-
Assess Formulation Stability: Store the formulation under relevant conditions (e.g., room temperature, 4°C) and visually inspect for precipitation over time.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) to assess how the formulation will behave in the GI tract.
-
Consider a Supersaturating Formulation: For solid dispersions, including a precipitation inhibitor like hydroxypropyl methylcellulose acetate succinate (HPMCAS) can help maintain a supersaturated state of the drug in the gut, enhancing absorption.[7]
Visualizations
Caption: Workflow for developing and evaluating a solid dispersion formulation of this compound.
Caption: Decision pathway for selecting a bioavailability enhancement strategy for this compound.
References
- 1. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improving API Solubility [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Ruzinurad (SHR4640) Clinical Development: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for navigating the challenges and understanding the nuances of the clinical development of Ruzinurad (SHR4640), a selective URAT1 inhibitor for the treatment of hyperuricemia and gout.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the urate transporter 1 (URAT1). URAT1 is a protein located in the proximal tubules of the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream. By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels. This targeted action helps to prevent the formation of urate crystals in the joints, which is the primary cause of gout.
Q2: What are the most common challenges observed in the clinical development of this compound based on available data?
A2: Based on Phase 2 clinical trial data, the most frequently reported treatment-emergent adverse event (TEAE) is the occurrence of gout flares. This is a known phenomenon with urate-lowering therapies, as the mobilization of urate crystals can initially trigger an inflammatory response. Importantly, in the published Phase 2 studies, these events were generally mild to moderate, and no patients discontinued the trials due to adverse events. A Phase 3 trial has been completed and reportedly showed a well-tolerated safety profile, though detailed data is not yet fully public.
Q3: Has this compound shown efficacy in lowering serum uric acid levels?
A3: Yes, Phase 2 clinical trials have demonstrated that this compound is effective in lowering sUA levels, both as a monotherapy and in combination with the xanthine oxidase inhibitor febuxostat. In a Phase 2 monotherapy trial, this compound was superior to placebo in achieving target sUA levels. When used in combination with febuxostat in patients who had an inadequate response to febuxostat alone, the addition of this compound resulted in a significantly greater proportion of patients reaching their target sUA levels compared to those receiving febuxostat and a placebo.[1][2] Recently completed Phase 3 trials have also indicated a superior sUA lowering effect compared to allopurinol.
Q4: Have any serious adverse events or treatment discontinuations been reported in this compound clinical trials?
A4: In the published Phase 2 clinical trials, no serious TEAEs were reported, and no patients discontinued the study due to adverse events.[1] This suggests a generally favorable safety and tolerability profile in these earlier-stage studies. Data from the completed Phase 3 trial also suggests a well-tolerated safety profile.
Troubleshooting Guides for Clinical Experiments
Issue: Higher than expected incidence of gout flares in an early-stage clinical trial.
-
Possible Cause: This is an expected pharmacological effect of potent urate-lowering therapies due to the mobilization of existing urate crystals.
-
Troubleshooting Steps:
-
Prophylaxis: Ensure that trial participants are receiving adequate anti-inflammatory prophylaxis (e.g., colchicine or NSAIDs) during the initial phase of treatment, as is standard practice in gout management clinical trials.
-
Dose Titration: Consider a dose-titration strategy, starting with a lower dose of this compound and gradually increasing to the target dose. A Phase 2 study initiated this compound at 1 mg/day with a gradual increase.[1]
-
Patient Education: Counsel patients on the possibility of initial gout flares and the importance of adherence to prophylactic medication to manage these symptoms.
-
Issue: Suboptimal serum uric acid reduction in a subset of patients.
-
Possible Cause: Individual patient variability in response to URAT1 inhibition or potential for underlying conditions affecting drug metabolism or excretion.
-
Troubleshooting Steps:
-
Combination Therapy: For patients with an inadequate response to monotherapy, consider a combination approach with a xanthine oxidase inhibitor like febuxostat or allopurinol. Phase 2 data supports the synergistic effect of this compound with febuxostat.[1][2]
-
Genotyping: Investigate potential genetic polymorphisms in urate transporters or drug-metabolizing enzymes that may influence patient response.
-
Adherence Monitoring: Implement robust measures to monitor and encourage patient adherence to the treatment regimen.
-
Data Presentation
Table 1: Efficacy of this compound in Combination with Febuxostat (12-Week Phase 2 Study)[1][2]
| Outcome Measure | This compound 10 mg + Febuxostat | This compound 5 mg + Febuxostat | Placebo + Febuxostat |
| Proportion of patients achieving sUA ≤360 µmol/L at Week 12 | 56.9% | 53.1% | 13.7% |
| Odds Ratio vs. Placebo (95% CI) | 8.7 (3.3–23.2) | 7.1 (2.7–18.9) | - |
| P-value vs. Placebo | < 0.0001 | < 0.0001 | - |
| Proportion of patients achieving sUA ≤300 µmol/L at Week 12 | 43.1% | 38.8% | 9.8% |
| Odds Ratio vs. Placebo (95% CI) | 7.2 (2.4–21.2) | 5.8 (1.9–17.2) | - |
| P-value vs. Placebo | 0.0001 | 0.0009 | - |
Table 2: Treatment-Emergent Adverse Events (TEAEs) in this compound + Febuxostat Phase 2 Study[1]
| Adverse Event Profile | This compound 10 mg + Febuxostat | This compound 5 mg + Febuxostat | Placebo + Febuxostat |
| Overall TEAEs | 74.5% | 87.8% | 80.4% |
| Most Common TEAE: Gout Flares | 39.2% | 49.0% | 45.1% |
| TEAEs Leading to Discontinuation | 0 | 0 | 0 |
| TEAEs Leading to Death | 0 | 0 | 0 |
Experimental Protocols
Key Experiment: Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound in Combination with Febuxostat
-
Objective: To assess the efficacy and safety of this compound as an add-on therapy in patients with primary gout and hyperuricemia with an inadequate response to febuxostat alone.
-
Patient Population: Adult patients with a diagnosis of gout and a fasting serum uric acid level of ≥390 µmol/L despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]
-
Treatment Arms:
-
This compound 10 mg once daily + stable dose of febuxostat
-
This compound 5 mg once daily + stable dose of febuxostat
-
Placebo once daily + stable dose of febuxostat
-
-
Dosing Regimen: Patients initiated this compound at a low dose of 1 mg/day, which was gradually increased to the target dose. The febuxostat dose remained unchanged from screening.[1]
-
Primary Endpoint: The proportion of patients achieving a serum uric acid level of ≤360 µmol/L at Week 12.[1]
-
Methodology for sUA Measurement: Serum uric acid levels are typically measured using a validated enzymatic (uricase-based) colorimetric assay performed by a central laboratory to ensure consistency across all study sites. Blood samples are collected at baseline and at specified intervals throughout the 12-week treatment period.
Visualizations
Caption: Mechanism of action of this compound in the renal proximal tubule.
References
Validation & Comparative
A Comparative Guide to Ruzinurad in Combination with Febuxostat for Gout Treatment
For researchers and drug development professionals, the management of gout, a condition precipitated by hyperuricemia, remains a significant area of investigation. While xanthine oxidase inhibitors (XOIs) like febuxostat are mainstays of treatment, a substantial portion of patients fail to achieve target serum uric acid (sUA) levels.[1] This has spurred interest in combination therapies. This guide provides a detailed comparison of a promising dual-mechanism approach: the co-administration of the selective urate transporter 1 (URAT1) inhibitor, ruzinurad, with the XOI febuxostat.
Mechanism of Action: A Synergistic Approach
Gout treatment strategies primarily focus on lowering sUA levels. This can be achieved by either reducing the production of uric acid or increasing its excretion. Febuxostat and this compound target these two distinct pathways, creating a synergistic effect when used in combination.
-
Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase.[2][3] This enzyme is critical in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4][5][6] By inhibiting xanthine oxidase, febuxostat effectively decreases the production of uric acid in the body.[2][3]
-
This compound (SHR4640): A highly selective and potent inhibitor of uric acid transporter 1 (URAT1).[7][8][9][10] URAT1 is a major transporter responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[11][12] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering its concentration in the blood.[11][13]
The combination of febuxostat and this compound provides a dual-action approach: simultaneously decreasing uric acid synthesis and enhancing its renal clearance.[7][9]
Clinical Efficacy: Quantitative Analysis
A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study (NCT05513976) evaluated the efficacy of this compound as an add-on therapy for patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[1][7][9][14]
Key Findings: The addition of this compound to febuxostat demonstrated a superior serum uric acid lowering effect compared to febuxostat plus placebo.[7][9] A significantly greater proportion of patients in the combination therapy groups achieved the target sUA level of ≤360 µmol/L at week 12.[1][7][9][14]
| Efficacy Endpoint (at Week 12) | Febuxostat + Placebo | Febuxostat + this compound (5 mg) | Febuxostat + this compound (10 mg) |
| Patients Achieving sUA ≤360 µmol/L | 13.7% | 53.1% (p < 0.0001) | 56.9% (p < 0.0001) |
| Patients Achieving sUA ≤300 µmol/L | 9.8% | 38.8% (p = 0.0009) | 43.1% (p = 0.0001) |
| Mean % Change in sUA from Baseline | -8.7% | -30.1% | -37.7% |
Data sourced from a Phase 2 clinical trial.[1][9][14]
These results are consistent with findings from studies of other URAT1 inhibitors combined with XOIs. For instance, a Phase 3 trial (CRYSTAL) showed that lesinurad (400mg) with febuxostat met its primary endpoint, with more patients achieving a target sUA of <5.0 mg/dL compared to febuxostat alone.[15] Similarly, a Phase 2a study of verinurad combined with febuxostat demonstrated a dose-dependent decrease in sUA, which was greater than febuxostat monotherapy.[16][17]
Safety and Tolerability Profile
In the Phase 2 study, the combination of this compound and febuxostat was generally well-tolerated with a manageable safety profile.[1][14] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate, and no TEAEs led to treatment discontinuation or death.[7][9]
| Adverse Events | Febuxostat + Placebo | Febuxostat + this compound (5 mg) | Febuxostat + this compound (10 mg) |
| Overall TEAEs | 80.4% | 87.8% | 74.5% |
| Most Common TEAE: Gout Flares | 45.1% | 49.0% | 39.2% |
Data sourced from a Phase 2 clinical trial.[9]
The incidence of gout flares is a known effect when initiating urate-lowering therapy, likely due to the rapid reduction in sUA levels which can mobilize uric acid deposits.[5][18]
Experimental Protocol: Phase 2 Study (NCT05513976)
A detailed understanding of the experimental design is crucial for interpreting the clinical data.
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.[7][9]
-
Patient Population: 151 adult patients with primary gout and hyperuricemia (fasting sUA ≥390 µmol/L) who had an inadequate response to a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[7][9] The mean baseline sUA ranged from 504.8 to 514.1 µmol/L.[1][14]
-
Treatment Arms: Patients were randomized 1:1:1 to receive:
-
Primary Endpoint: The proportion of patients achieving a serum uric acid level of ≤360 µmol/L at Week 12.[7]
-
Secondary Endpoints: Included the proportion of patients achieving sUA ≤300 µmol/L and the percentage change in sUA from baseline.[7][9]
Comparison with Alternative Gout Treatments
The this compound-febuxostat combination offers a targeted approach for patients who do not respond adequately to monotherapy. Here is a comparison with other common gout treatments.
| Treatment Strategy | Drug Examples | Mechanism of Action | General Efficacy | Key Considerations / Side Effects |
| XOI Monotherapy | Allopurinol, Febuxostat[19][20] | Reduces uric acid production by inhibiting xanthine oxidase.[19][21][22] | Effective for many patients, but a significant portion may not reach target sUA.[1] | Allopurinol: hypersensitivity reactions.[21] Febuxostat: potential increased risk of cardiovascular events compared to allopurinol, liver function abnormalities.[2][4][21] |
| Uricosuric Monotherapy | Probenecid, Benzbromarone[23][24] | Increases uric acid excretion by inhibiting renal tubular reabsorption.[13][21][23] | Can be effective, especially for "underexcreters" of uric acid.[21] | Increased risk of kidney stones; contraindicated in patients with high urine uric acid levels.[21][24] Gastrointestinal upset, rash.[13] |
| Dual-Action Combination Therapy | This compound + Febuxostat | Inhibits uric acid production (Febuxostat) AND increases uric acid excretion (this compound).[7] | Superior sUA lowering compared to febuxostat monotherapy in inadequate responders.[7][14] | Generally well-tolerated; initial increase in gout flares is common.[9] Long-term safety data is still being gathered. |
| Acute Gout Attack Treatment | NSAIDs, Colchicine, Corticosteroids[25][26][27] | Reduce pain and inflammation associated with an acute attack.[25][28] | Effective for symptom relief during a flare. | Not for long-term sUA management.[28] Each has its own side effect profile (e.g., GI issues with NSAIDs).[25][27] |
Conclusion
The combination of this compound and febuxostat represents a rational and effective therapeutic strategy for patients with gout who are unable to achieve target serum uric acid levels with febuxostat monotherapy. By simultaneously inhibiting uric acid production and promoting its excretion, this dual-mechanism approach leads to significantly greater sUA reduction. The available Phase 2 clinical data indicate a favorable efficacy and safety profile, positioning this combination as a valuable option in the management of refractory gout. Further long-term Phase 3 studies will be crucial to fully establish its place in the clinical landscape.
References
- 1. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 2. Febuxostat - Wikipedia [en.wikipedia.org]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 7. hcplive.com [hcplive.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. OP0129 A 12-WEEK, MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, PHASE 2 STUDY OF this compound (SHR4640) IN COMBINATION WITH FEBUXOSTAT FOR PRIMARY GOUT AND HYPERURICEMIA WITH AN INADEQUATE RESPONSE TO FEBUXOSTAT ALONE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 13. How Do Uricosuric Agents Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. List of xanthine oxidase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Gout Treatment : Medications and Lifestyle Adjustments to Lower Uric Acid [hopkinsarthritis.org]
- 22. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Uricosuric - Wikipedia [en.wikipedia.org]
- 25. Gout Treatments: Traditional vs. Alternative Methods [healthline.com]
- 26. drugs.com [drugs.com]
- 27. Treatment Options for Acute Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Treatment Options for Gout - PMC [pmc.ncbi.nlm.nih.gov]
Ruzinurad and Lesinurad: A Comparative Guide for Selective URAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective uric acid transporter 1 (URAT1) inhibitors: Ruzinurad and Lesinurad. Both drugs are designed to treat hyperuricemia, a key factor in the development of gout, by increasing the renal excretion of uric acid. This document summarizes their performance based on available clinical trial data, outlines the experimental protocols of key studies, and visualizes their mechanism of action and experimental workflows.
Executive Summary
This compound and Lesinurad are both selective inhibitors of URAT1, a critical transporter responsible for the reabsorption of uric acid in the kidneys. By blocking URAT1, these drugs promote the excretion of uric acid, thereby lowering serum uric acid (sUA) levels. Lesinurad, which also inhibits Organic Anion Transporter 4 (OAT4), was approved for use in combination with a xanthine oxidase inhibitor (XOI) but has since been discontinued in the United States and Europe for commercial reasons. This compound is a newer agent in development that has shown promising results in clinical trials, including a completed phase 3 study. This guide offers a comparative analysis of their efficacy and safety profiles based on the latest available data.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials of this compound and Lesinurad. It is important to note that a direct head-to-head clinical trial has not been conducted. The data presented here is from separate clinical trial programs.
Efficacy Data
Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels
| Drug Regimen | Trial | Patient Population | Primary Endpoint | % of Patients Reaching Target sUA |
| This compound 5 mg + Febuxostat | Phase 2 (12 weeks)[1][2][3] | Gout patients with inadequate response to febuxostat | sUA ≤ 360 µmol/L (≤ 6 mg/dL) at Week 12 | 53.1% |
| This compound 10 mg + Febuxostat | Phase 2 (12 weeks)[1][2][3] | Gout patients with inadequate response to febuxostat | sUA ≤ 360 µmol/L (≤ 6 mg/dL) at Week 12 | 56.9% |
| Placebo + Febuxostat | Phase 2 (12 weeks)[2] | Gout patients with inadequate response to febuxostat | sUA ≤ 360 µmol/L (≤ 6 mg/dL) at Week 12 | 13.7% |
| Lesinurad 200 mg + Allopurinol | CLEAR 1 (Phase 3, 6 months)[4][5] | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL at Month 6 | 54.2% |
| Lesinurad 400 mg + Allopurinol | CLEAR 1 (Phase 3, 6 months)[5] | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL at Month 6 | 59.2% |
| Placebo + Allopurinol | CLEAR 1 (Phase 3, 6 months)[5] | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL at Month 6 | 27.9% |
| Lesinurad 200 mg + Allopurinol | CLEAR 2 (Phase 3, 6 months)[4][6][7] | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL at Month 6 | 55.4% |
| Lesinurad 400 mg + Allopurinol | CLEAR 2 (Phase 3, 6 months)[6][7] | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL at Month 6 | 66.5% |
| Placebo + Allopurinol | CLEAR 2 (Phase 3, 6 months)[6][7] | Gout patients with inadequate response to allopurinol | sUA < 6.0 mg/dL at Month 6 | 23.3% |
| Lesinurad 200 mg + Febuxostat | CRYSTAL (Phase 3, 6 months)[4][8] | Tophaceous gout patients | sUA < 5.0 mg/dL at Month 6 | Not statistically significant vs. placebo at month 6, but significant at other time points |
| Lesinurad 400 mg + Febuxostat | CRYSTAL (Phase 3, 6 months)[8] | Tophaceous gout patients | sUA < 5.0 mg/dL at Month 6 | 76.1% |
| Placebo + Febuxostat | CRYSTAL (Phase 3, 6 months)[8] | Tophaceous gout patients | sUA < 5.0 mg/dL at Month 6 | 46.8% |
Note: A phase 3 trial of this compound (NCT04956432) has been completed and reportedly demonstrated a superior sUA lowering effect over allopurinol.[9][10][11][12] Detailed results are anticipated to be presented at EULAR 2025.[11]
Safety Data
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Drug Regimen | Trial | Overall TEAEs (%) | Most Common TEAEs | Serious TEAEs (%) | Renal-related TEAEs (%) |
| This compound 5 mg + Febuxostat | Phase 2 (12 weeks)[2] | 87.8% | Gout flares (49.0%) | Not specified | Not specified |
| This compound 10 mg + Febuxostat | Phase 2 (12 weeks)[2] | 74.5% | Gout flares (39.2%) | Not specified | Not specified |
| Placebo + Febuxostat | Phase 2 (12 weeks)[2] | 80.4% | Gout flares (45.1%) | Not specified | Not specified |
| Lesinurad 200 mg + Allopurinol | CLEAR 1 & 2 (Pooled) | Comparable to placebo | Upper respiratory tract infection, nasopharyngitis, back pain | Comparable to placebo | Higher incidence of serum creatinine elevations vs. placebo |
| Lesinurad 200 mg + Febuxostat | CRYSTAL (12 months)[8] | 82.1% | Nasopharyngitis, arthralgia, hypertension | Not specified | Serum creatinine elevations ≥1.5x baseline occurred |
| Placebo + XOI | CLEAR 1 & 2, CRYSTAL | Generally lower than active treatment arms | Varied by study | Generally lower than active treatment arms | Lower incidence of serum creatinine elevations |
Experimental Protocols
Below are the methodologies for the key clinical trials cited in this guide.
This compound: Phase 2 Combination with Febuxostat (NCT05513976)[1][3]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled study.[1]
-
Patient Population: Adult patients with gout and a fasting sUA of ≥390 µmol/L despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]
-
Intervention: Patients were randomized (1:1:1) to receive oral, once-daily treatment with either this compound 5 mg, this compound 10 mg, or placebo, in combination with their ongoing febuxostat dose. This compound administration started at a low dose of 1 mg/day and was gradually up-titrated.[1]
-
Primary Endpoint: The proportion of patients achieving a sUA level of ≤360 µmol/L at Week 12.[1]
-
Key Secondary Endpoints: Proportion of patients achieving sUA ≤300 µmol/L at Week 12.[2]
-
Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and clinical laboratory data.[2]
Lesinurad: CLEAR 1 (NCT01510158) and CLEAR 2 (NCT01493531) Phase 3 Trials[5][13][14]
-
Study Design: Two replicate, 12-month, multicenter, randomized, double-blind, placebo-controlled studies.[5][13]
-
Patient Population: Gout patients aged 18-85 years on a stable allopurinol dose of ≥300 mg (or ≥200 mg for moderate renal impairment) with a sUA ≥6.5 mg/dL and a history of ≥2 gout flares in the prior 12 months.[5][13]
-
Intervention: Patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo once daily, in addition to their ongoing allopurinol therapy.[13]
-
Primary Endpoint: The proportion of subjects achieving a target sUA of <6.0 mg/dL by Month 6.[5][13]
-
Key Secondary Endpoints: Mean gout flare rate requiring treatment from Month 6 to 12, and the proportion of subjects with complete resolution of at least one target tophus by Month 12.[5][6]
-
Safety Assessments: Included monitoring of TEAEs, SAEs, and laboratory data, with a particular focus on renal and cardiovascular events.[14]
Lesinurad: CRYSTAL (NCT01510769) Phase 3 Trial[4][8][16]
-
Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled study.[8]
-
Patient Population: Patients with tophaceous gout with a sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if on urate-lowering therapy) and at least one measurable target tophus.[15]
-
Intervention: Following a 3-week run-in with febuxostat 80 mg daily, patients were randomized to receive Lesinurad (200 mg or 400 mg) or placebo once daily in combination with febuxostat 80 mg.[8]
-
Primary Endpoint: The proportion of patients achieving a sUA level of <5.0 mg/dL at Month 6.[4][15]
-
Key Secondary Endpoint: The proportion of patients with complete resolution of at least one target tophus by Month 12.[4][15]
-
Safety Assessments: Comprehensive monitoring of adverse events and laboratory parameters.[8]
Mandatory Visualization
Signaling Pathway of URAT1 Inhibition
Caption: Mechanism of Action of Selective URAT1 Inhibitors.
Experimental Workflow for a URAT1 Inhibitor Clinical Trial
Caption: Typical Clinical Trial Workflow for a URAT1 Inhibitor.
References
- 1. OP0129 A 12-WEEK, MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, PHASE 2 STUDY OF this compound (SHR4640) IN COMBINATION WITH FEBUXOSTAT FOR PRIMARY GOUT AND HYPERURICEMIA WITH AN INADEQUATE RESPONSE TO FEBUXOSTAT ALONE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. hcplive.com [hcplive.com]
- 3. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 4. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lesinurad in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient considerations in the management of gout and role of combination treatment with lesinurad - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound (SHR 4640) / Jiangsu Hengrui Pharma [delta.larvol.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 14. researchgate.net [researchgate.net]
- 15. ncpe.ie [ncpe.ie]
Synergistic Uric Acid Reduction: A Comparative Guide to Ruzinurad and Xanthine Oxidase Inhibitor Co-therapy
For Researchers, Scientists, and Drug Development Professionals
The management of hyperuricemia, a hallmark of gout, is undergoing a paradigm shift with the exploration of combination therapies that target multiple mechanisms of uric acid regulation. This guide provides a comprehensive comparison of the synergistic effects of Ruzinurad, a selective URAT1 (Urate Transporter 1) inhibitor, when used in conjunction with xanthine oxidase inhibitors (XOIs) like febuxostat. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this document serves as a critical resource for understanding the enhanced efficacy of this dual-target approach.
Mechanism of Synergistic Action
This compound and xanthine oxidase inhibitors employ complementary mechanisms to lower serum uric acid (sUA) levels. Xanthine oxidase inhibitors, such as allopurinol and febuxostat, target the production of uric acid by blocking the enzymatic conversion of hypoxanthine and xanthine into uric acid.[1] this compound, on the other hand, acts on the renal excretion pathway. It selectively inhibits URAT1, a transporter in the proximal tubules of the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.[2]
The synergistic effect arises from this dual blockade: XOIs reduce the overall production of uric acid, while this compound enhances the urinary excretion of the remaining uric acid.[1][3] This two-pronged approach has demonstrated superior efficacy in lowering sUA levels compared to monotherapy, particularly in patients who do not achieve target sUA levels with an XOI alone.[3]
Clinical Efficacy: Phase 2 Study (NCT05513976)
A 12-week, multicenter, randomized, double-blind, placebo-controlled phase 2 study was conducted to evaluate the efficacy and safety of this compound in combination with febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[3]
Patient Demographics and Baseline Characteristics
A total of 151 patients were randomized. The baseline characteristics were generally well-balanced across the treatment groups.[4][5]
| Characteristic | This compound 10 mg + Febuxostat (n=51) | This compound 5 mg + Febuxostat (n=49) | Placebo + Febuxostat (n=51) |
| Mean Age (years) | 34.6 | 37.5 | 38.5 |
| Male (%) | 96.1 | 95.9 | 98.0 |
| Mean Baseline sUA (μmol/L) | 514.1 | 514.0 | 504.8 |
| eGFR <90 mL/min (%) | 37.3 | 36.7 | 35.3 |
| Presence of Tophi (%) | 74.5 | 67.3 | 72.5 |
Efficacy Outcomes
The addition of this compound to febuxostat resulted in a significantly greater proportion of patients achieving target sUA levels at week 12 compared to placebo.[4][6]
| Efficacy Endpoint (Week 12) | This compound 10 mg + Febuxostat | This compound 5 mg + Febuxostat | Placebo + Febuxostat |
| % Patients with sUA ≤360 μmol/L | 56.9% | 53.1% | 13.7% |
| Odds Ratio (95% CI) vs. Placebo | 8.7 (3.3–23.3) | 7.1 (2.7–18.9) | - |
| p-value vs. Placebo | <0.001 | <0.001 | - |
| % Patients with sUA ≤300 μmol/L | 43.1% | 38.8% | 9.8% |
| p-value vs. Placebo | <0.001 | <0.001 | - |
| Mean % Change in sUA from Baseline | -37.7% | -30.1% | -8.7% |
Safety and Tolerability
Treatment-emergent adverse events (TEAEs) were reported in the majority of patients across all groups, with gout flares being the most common. Most TEAEs were mild to moderate in severity, and no deaths or discontinuations due to TEAEs were reported.[3][5]
| Safety Outcome | This compound 10 mg + Febuxostat | This compound 5 mg + Febuxostat | Placebo + Febuxostat |
| Patients with any TEAE (%) | 74.5% | 87.8% | 80.4% |
| Most Common TEAE: Gout Flares (%) | 39.2% | 49.0% | 45.1% |
Experimental Protocols
Phase 2 Clinical Trial (NCT05513976) Methodology
Study Design: This was a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.[3]
Inclusion Criteria:
-
Adults (18-65 years) diagnosed with primary gout.[7]
-
Fasting sUA levels ≥390 µmol/L at screening despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[3][7]
-
Body Mass Index (BMI) between 18 and 35 kg/m ².[7]
Exclusion Criteria:
-
Participation in other clinical trials within 3 months prior to screening.[7]
-
Use of other urate-lowering drugs within 6 weeks before screening.[7]
-
Uncontrolled hypertension (SBP ≥180mmHg or DBP ≥110mmHg).[7]
Treatment:
-
Patients were randomly assigned in a 1:1:1 ratio to one of three treatment groups: this compound 10 mg, this compound 5 mg, or placebo.[3]
-
All patients continued their stable dose of febuxostat.[3]
-
This compound administration began at a low dose of 1 mg/day and was gradually up-titrated to the assigned dose.[3]
-
All study medications were administered orally once daily for 12 weeks.[3]
Efficacy and Safety Assessments:
-
The primary efficacy endpoint was the proportion of patients achieving an sUA level of ≤360 μmol/L at Week 12.[5]
-
Secondary endpoints included the proportion of patients achieving an sUA level of ≤300 μmol/L and the percentage change in sUA from baseline.[6]
-
Safety was monitored through the recording of treatment-emergent adverse events (TEAEs).[3]
Conclusion
The co-administration of this compound with a xanthine oxidase inhibitor, specifically febuxostat, demonstrates a potent synergistic effect in reducing serum uric acid levels in patients with gout who are inadequately controlled on XOI monotherapy. The available clinical trial data indicates a favorable efficacy and safety profile for this combination therapy. This approach of targeting both uric acid production and renal excretion represents a promising strategy for achieving optimal urate-lowering in a broader range of patients with hyperuricemia and gout. Further long-term studies are warranted to confirm these findings and to fully elucidate the impact of this combination therapy on gout-related clinical outcomes.
References
- 1. A semi-mechanistic exposure–response model to assess the effects of verinurad, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 5. hcplive.com [hcplive.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Safety and Tolerability Profile: Ruzinurad vs. Febuxostat
In the management of hyperuricemia and gout, two distinct therapeutic strategies have emerged, targeting different aspects of uric acid metabolism. Febuxostat, a xanthine oxidase inhibitor, curtails the production of uric acid, while Ruzinurad, a selective URAT1 inhibitor, enhances its renal excretion. This guide provides an objective comparison of the safety and tolerability profiles of these two agents, supported by available clinical trial data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference in the safety profiles of this compound and Febuxostat can be attributed to their distinct mechanisms of action.
Febuxostat acts as a selective inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] By blocking this enzyme, febuxostat reduces the synthesis of uric acid in the body.[4][5]
This compound is a selective inhibitor of the urate transporter 1 (URAT1) located in the kidneys.[6][7][8] URAT1 is primarily responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[9] By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine.[6]
Clinical Safety and Tolerability Data
Direct head-to-head trials comparing this compound and Febuxostat monotherapies are limited. However, data from various clinical studies provide insights into their individual and combined safety profiles.
This compound Safety Profile
Clinical trials have primarily evaluated this compound in combination with a xanthine oxidase inhibitor, such as febuxostat or allopurinol, particularly in patients who do not achieve target serum uric acid (sUA) levels with a xanthine oxidase inhibitor alone.[10][11]
A phase 2, multicenter, randomized, double-blind, placebo-controlled study assessed the safety of this compound (5 mg and 10 mg) in combination with a stable dose of febuxostat over 12 weeks.[10][11][12] The majority of treatment-emergent adverse events (TEAEs) were reported as mild to moderate in severity.[10][11]
| Adverse Event Category | This compound 10 mg + Febuxostat (n=51) | This compound 5 mg + Febuxostat (n=49) | Placebo + Febuxostat (n=51) |
| Any TEAE | 74.5% | 87.8% | 80.4% |
| Gout Flares | 39.2% | 49.0% | 45.1% |
| Data from a 12-week, phase 2 study.[10][11] |
Notably, in this study, no TEAEs led to the discontinuation of treatment or death.[10][11]
Another phase 2 study in Chinese subjects with hyperuricemia compared this compound (5 mg and 10 mg) with placebo and benzbromarone over 5 weeks.[13] The occurrences of TEAEs were comparable across all treatment groups, and no serious TEAEs were reported.[13]
Febuxostat Safety Profile
The safety of febuxostat has been evaluated in numerous clinical trials. Common side effects include liver function abnormalities, nausea, joint pain, and rash.[1][2][14]
A significant concern with febuxostat is the potential for cardiovascular adverse events. The FDA has placed a black box warning on febuxostat due to an increased risk of heart-related and all-cause deaths compared to allopurinol, another xanthine oxidase inhibitor.[15] The CARES trial, a multicenter double-blind non-inferiority trial, found that while febuxostat was non-inferior to allopurinol for the primary outcome of major adverse cardiovascular events, all-cause mortality and cardiovascular mortality were higher with febuxostat.[15][16][17] However, other studies, such as the FAST trial and some real-world data studies, have not shown an increased cardiovascular risk with febuxostat compared to allopurinol.[18][19]
| Adverse Event Category | Febuxostat |
| Common AEs | Liver function abnormalities, nausea, diarrhea, arthralgia, headache, rash.[2][14] |
| Serious AEs | Increased risk of cardiovascular events and death, Stevens-Johnson syndrome, anaphylaxis.[2] |
| Data compiled from multiple sources. |
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the safety data.
This compound Combination Therapy Trial (Phase 2)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study (NCT05513976).[11][12]
-
Patient Population: 151 patients with primary gout and hyperuricemia with an inadequate response to febuxostat alone (sUA level of ≥390 µmol/L on a stable dose of febuxostat for ≥6 weeks).[10]
-
Intervention: Patients were randomized (1:1:1) to receive oral this compound 10 mg, this compound 5 mg, or a placebo, in combination with their ongoing febuxostat treatment. The this compound dose was gradually increased from a starting dose of 1 mg/day.[10]
-
Primary Endpoint: The proportion of patients achieving a target sUA level of ≤360 μmol/L at Week 12.[10][11]
-
Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs).[11]
Febuxostat Cardiovascular Safety Trial (FAST)
-
Study Design: A large, prospective, randomized, open-label, blinded-endpoint (PROBE) cardiovascular safety study.[20][21]
-
Patient Population: Patients over 60 years of age, prescribed allopurinol for symptomatic hyperuricemia, and having at least one additional cardiovascular risk factor.[21]
-
Intervention: After an allopurinol lead-in phase to optimize the dose, patients were randomized to either continue with their optimal allopurinol dose or switch to febuxostat (starting at 80 mg daily, with a possible increase to 120 mg daily).[20]
-
Primary Endpoint: The primary endpoint was a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or unstable angina requiring urgent revascularization.[16]
-
Safety Assessments: Adjudication of all potential cardiovascular events by a blinded committee.[20]
Therapeutic Strategy and Logical Relationships
The choice between this compound and Febuxostat, or their combination, depends on the patient's clinical profile, including their response to initial therapy and any comorbidities.
Conclusion
This compound and Febuxostat present distinct safety and tolerability profiles reflective of their mechanisms of action. Febuxostat is an effective uric acid-lowering agent, but its use is associated with a black box warning for increased cardiovascular risk, necessitating careful patient selection and monitoring. This compound, when used as an add-on therapy to a xanthine oxidase inhibitor, has been shown to be generally well-tolerated in phase 2 clinical trials, with the most common adverse event being gout flares, which are also observed with other urate-lowering therapies.[10][11] As this compound is still under investigation, long-term safety data, particularly from phase 3 trials and post-marketing surveillance, will be crucial to fully delineate its safety profile, especially in comparison to established therapies like febuxostat. For now, the available data suggests that this compound could be a valuable and well-tolerated addition to the therapeutic arsenal for patients who do not achieve their sUA goals with a xanthine oxidase inhibitor alone.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Febuxostat - Wikipedia [en.wikipedia.org]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 10. hcplive.com [hcplive.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 13. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with hyperuricaemia: a randomized controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular Safety Evaluation of Febuxostat and Allopurinol: Findings from the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular safety of febuxostat and allopurinol | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 17. Effects of Febuxostat on Mortality and Cardiovascular Outcomes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medscape.com [medscape.com]
- 19. POS0520 CARDIOVASCULAR SAFETY OF FEBUXOSTAT IN PATIENTS WITH GOUT OR HYPERURICEMIA: A SYSTEMATIC REVIEW OF RANDOMIZED CONTROLLED TRIALS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. researchgate.net [researchgate.net]
Ruzinurad and Gout Flare Frequency: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ruzinurad's effect on gout flare frequency relative to the standard of care, supported by available clinical trial data and an examination of its mechanism of action.
Gout is an inflammatory arthritis characterized by debilitating flares of intense joint pain, swelling, and redness, driven by the deposition of monosodium urate crystals.[1][2] The cornerstone of long-term gout management is urate-lowering therapy (ULT) to reduce serum uric acid (sUA) levels and prevent flare-ups.[3][4] this compound is an investigational uricosuric agent that inhibits the urate transporter 1 (URAT1) in the kidneys, thereby increasing uric acid excretion.[1][5] This guide evaluates its performance in the context of established standard-of-care treatments.
Impact on Gout Flare Frequency: Clinical Trial Data
While a primary endpoint focused solely on gout flare frequency is not extensively reported in publicly available Phase 2 trial data for this compound, the incidence of gout flares as a treatment-emergent adverse event (TEAE) provides comparative insight. The following data is from a 12-week, multicenter, randomized, double-blind, placebo-controlled, Phase 2 study (NCT05513976) where this compound was added to febuxostat, a standard-of-care xanthine oxidase inhibitor.[6][7][8]
| Treatment Group | Number of Patients | Percentage of Patients Experiencing Gout Flares[6][8] |
| This compound 10 mg + Febuxostat | 51 | 39.2% |
| This compound 5 mg + Febuxostat | 49 | 49.0% |
| Placebo + Febuxostat | 51 | 45.1% |
It is important to note that the initiation or uptitration of any ULT, including standard-of-care agents like allopurinol and febuxostat, can paradoxically trigger gout flares.[4][9][10] For this reason, anti-inflammatory prophylaxis is strongly recommended during the initial phase of ULT.[4][11] The observed flare rates in the this compound study are within the context of this known phenomenon. A post-hoc analysis of a separate trial comparing allopurinol and febuxostat found that with a treat-to-target strategy and appropriate prophylaxis, at least one flare was observed in 42.1% of patients initiating allopurinol and 46.2% of those initiating febuxostat over 24 weeks.[12]
Experimental Protocols
Phase 2 Study of this compound (NCT05513976) Methodology [6][7][8]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.
-
Patient Population: 151 adult patients with primary gout and hyperuricemia who had an inadequate response to febuxostat alone. Participants had a fasting sUA level of ≥390 µmol/L despite being on a stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive oral this compound 10 mg, this compound 5 mg, or a matching placebo, in addition to their ongoing febuxostat dose. This compound was initiated at a low dose and gradually titrated up.
-
Primary Endpoint: The proportion of patients achieving a target sUA level of ≤360 μmol/L at Week 12.[6][7]
-
Adverse Event Monitoring: Treatment-emergent adverse events, including the incidence of gout flares, were recorded throughout the study.
Mechanism of Action and Signaling Pathways
Gout pathophysiology is intrinsically linked to hyperuricemia, leading to the formation and deposition of monosodium urate (MSU) crystals in joints and soft tissues. These crystals are recognized by the innate immune system, triggering a cascade of inflammatory responses that culminate in a gout flare.
Caption: Pathogenesis of a gout flare, initiated by hyperuricemia.
Standard-of-care ULTs and this compound intervene at the level of hyperuricemia but through different mechanisms. Xanthine oxidase inhibitors (e.g., febuxostat, allopurinol) decrease the production of uric acid, while uricosurics like this compound enhance its renal excretion.
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Diagnosis, Treatment, and Prevention of Gout | AAFP [aafp.org]
- 4. 2020 American College of Rheumatology Guideline for the Management of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. hcplive.com [hcplive.com]
- 7. More patients hit their uric acid target with febuxostat and this compound combination - Medical Conferences [conferences.medicom-publishers.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 11. arthritis.org [arthritis.org]
- 12. A Comparison of Gout Flares with the Initiation of Treat-to-Target Allopurinol and Febuxostat: A Post-hoc Analysis of a Randomized Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ruzinurad
For Immediate Implementation by Laboratory Personnel
As an investigational and highly selective URAT1 inhibitor, Ruzinurad is a valuable compound in hyperuricemia and gout research.[1] Responsible handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's potential hazards.
Core Safety and Handling Mandates
This compound presents specific safety considerations that must be addressed to minimize risk. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety glasses
-
Lab coat
-
Gloves
Spill Management: In the event of a spill, immediately contain the material to prevent it from entering drains or waterways. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material and place it into a designated, labeled container for hazardous waste.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for this compound.
| Physical and Chemical Properties | |
| Molecular Formula | C₁₄H₁₂BrNO₂S |
| Molecular Weight | 338.22 g/mol |
| CAS Number | 1638327-48-6 |
| Solubility Data | |
| DMSO | ≥ 33.33 mg/mL |
| Storage Conditions | |
| Powder | -20°C |
| In Solvent | -80°C |
Experimental Protocol: In Vitro Fluorescence-Based URAT1 Inhibition Assay
This section details a common experimental workflow that would generate this compound waste.
Objective: To determine the inhibitory effect of this compound on URAT1 transporter activity using a fluorescence-based assay.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human URAT1
-
This compound stock solution (in DMSO)
-
6-carboxyfluorescein (6-CF) as a fluorescent substrate
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Multi-well plates (e.g., 96-well)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the URAT1-expressing HEK293 cells into 96-well plates and culture until they reach a suitable confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and wash with the assay buffer. Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate, 6-CF, to each well to initiate the uptake assay.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for substrate uptake.
-
Termination of Uptake: Stop the assay by rapidly washing the cells with ice-cold assay buffer.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Determine the concentration-dependent inhibition of 6-CF uptake by this compound to calculate the IC₅₀ value.
Visualizing Key Processes
To further clarify the scientific context and procedural workflows, the following diagrams have been generated.
Step-by-Step Disposal Procedures
The following procedures provide a direct, actionable plan for the disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation:
-
Aqueous Waste: All solutions containing this compound, including unused diluted solutions and media from cell-based assays, must be collected as hazardous aqueous waste. Do not pour this waste down the drain.[2]
-
Solid Waste: All labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and well plates, must be considered contaminated solid waste.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
2. Waste Collection and Containment:
-
Use separate, clearly labeled, and leak-proof containers for aqueous and solid this compound waste.[3][4]
-
Containers for aqueous waste should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.
-
Containers for solid waste should be lined with a durable plastic bag.
-
Ensure all waste containers are kept closed when not in use.[5]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[6][7]
-
The label should also specify the contents, including "this compound" and a clear indication of the hazard, such as "Toxic to Aquatic Life".[8]
-
Include the date when waste was first added to the container.
4. Storage:
-
Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5][6]
-
This area should be away from general lab traffic and drains.
-
Ensure that incompatible waste types are not stored together.[8]
5. Final Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The ultimate disposal method will be incineration at an approved waste disposal plant, as recommended for this type of hazardous material.
By implementing these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the valuable research conducted with this compound does not come at the cost of environmental health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
